3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Description
BenchChem offers high-quality 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-1-cyclohexylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-8(10(14)15)6-13(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15) |
InChI Key |
NGHZNPKHHIOHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
An In-depth Technical Guide to 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
A Note on the Subject Compound: An initial search for a specific CAS number for "3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid" did not yield a dedicated entry. This suggests that this particular derivative may not be a commercially cataloged compound or extensively studied. However, the structural components of this molecule—the N-cyclohexyl group, the brominated pyrazole ring, and the carboxylic acid—are all well-represented in the scientific literature. This guide, therefore, will provide a comprehensive overview based on established synthetic methodologies for analogous compounds and the well-documented properties and applications of the pyrazole carboxylic acid scaffold. We will infer the characteristics and potential of the title compound from its close relatives, such as 3-Bromo-1H-pyrazole-4-carboxylic acid (CAS: 1502986-45-9) and 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1517038-16-2).
Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[2] The incorporation of a carboxylic acid group at the 4-position of the pyrazole ring introduces a key functional group that can act as a hydrogen bond donor and acceptor, often serving as a crucial anchor point for binding to enzyme active sites.
The further substitution of a bromine atom at the 3-position provides a synthetically versatile handle for introducing additional molecular complexity through cross-coupling reactions.[1] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The N-1 position of the pyrazole ring is readily alkylated, and the introduction of a cyclohexyl group can enhance lipophilicity and modulate the compound's pharmacokinetic profile.
Pyrazole carboxylic acid derivatives have a broad spectrum of reported biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antifungal properties.[2][3][4][5][6] Their prevalence in both approved drugs and clinical candidates underscores their importance to researchers and drug development professionals.
Proposed Synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
A plausible and efficient synthetic route to the target compound can be designed based on established methods for the synthesis of related pyrazole derivatives. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid.
Step 1: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
The initial step involves the conversion of a commercially available amino-pyrazole precursor to the corresponding bromo-pyrazole via a Sandmeyer-type reaction. This is a well-established method for introducing a bromine atom onto a heterocyclic ring.[7]
-
Reaction: Ethyl 3-amino-1H-pyrazole-4-carboxylate is treated with copper(II) bromide and an alkyl nitrite, such as isoamyl nitrite, in an appropriate solvent like acetonitrile.
-
Mechanism: The amino group is diazotized by the alkyl nitrite, and the resulting diazonium salt is subsequently displaced by the bromide from the copper(II) bromide.
Step 2: N-Alkylation with Cyclohexyl Bromide
The second step is the introduction of the cyclohexyl group onto the N-1 position of the pyrazole ring. The N-alkylation of pyrazoles is a common and generally high-yielding reaction.
-
Reaction: Ethyl 3-bromo-1H-pyrazole-4-carboxylate is reacted with cyclohexyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Rationale: The base deprotonates the pyrazole nitrogen, forming a nucleophilic anion that then displaces the bromide from cyclohexyl bromide.
Step 3: Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.
-
Reaction: Ethyl 3-bromo-1-cyclohexyl-1H-pyrazole-4-carboxylate is treated with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran (THF) or ethanol.
-
Work-up: The reaction mixture is acidified to protonate the carboxylate and precipitate the final product.
Physicochemical and Spectroscopic Properties (Predicted)
The exact physicochemical properties of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid are not documented. However, we can predict its characteristics based on data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | Based on structure |
| Molecular Weight | 273.13 g/mol | Based on structure |
| Appearance | White to off-white solid | Typical for small organic carboxylic acids |
| Melting Point | 150-200 °C | Higher than the parent 3-bromo-1H-pyrazole due to the carboxylic acid and cyclohexyl group, allowing for hydrogen bonding and increased molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in water. | The carboxylic acid group imparts some polarity, while the cyclohexyl and bromo-pyrazole core are nonpolar. |
| pKa | 3-5 | Typical range for a carboxylic acid. |
| ¹H NMR | Signals for cyclohexyl protons (broad multiplets), a pyrazole proton (singlet), and a carboxylic acid proton (broad singlet). | Based on standard chemical shifts. The exact position of the pyrazole proton will depend on the solvent. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the cyclohexyl carbons, and the carboxyl carbon. | The carbon bearing the bromine will be shifted downfield. |
| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity.[1] | This is a hallmark of a compound containing one bromine atom. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, C=O stretch, and C-Br stretch. | Characteristic vibrational frequencies for the functional groups present. |
Potential Applications in Drug Discovery and Chemical Biology
The 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents.
Caption: Potential applications of the title compound in drug discovery.
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The carboxylic acid can form key interactions with the hinge region of the kinase active site, while the cyclohexyl group can occupy hydrophobic pockets. The bromine atom allows for the exploration of the solvent-exposed region through Suzuki or other cross-coupling reactions to improve potency and selectivity.
-
Anti-inflammatory Agents: Pyrazole derivatives are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[6] The carboxylic acid is a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: The pyrazole scaffold has been incorporated into numerous compounds with antibacterial and antifungal activity.[8] The title compound could serve as a starting point for the development of new anti-infective agents.
-
Fragment-Based Drug Discovery: Due to its relatively small size and diverse chemical features, this molecule is an excellent candidate for fragment-based screening to identify new starting points for drug discovery programs.
Experimental Protocol: Synthesis and Characterization
This section provides a detailed, step-by-step methodology for the proposed synthesis.
Materials and Reagents
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Copper(II) bromide (CuBr₂)
-
Isoamyl nitrite
-
Acetonitrile (anhydrous)
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Synthesis
Step 1: Ethyl 3-bromo-1H-pyrazole-4-carboxylate [7]
-
To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) and copper(II) bromide (1 equivalent) in acetonitrile, slowly add isoamyl nitrite (2.7 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C overnight.
-
Cool the reaction to room temperature and quench with 1N aqueous hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 3-bromo-1H-pyrazole-4-carboxylate.
Step 2: Ethyl 3-bromo-1-cyclohexyl-1H-pyrazole-4-carboxylate
-
Dissolve ethyl 3-bromo-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) and cyclohexyl bromide (1.2 equivalents).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture to room temperature and pour into water.
-
Extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography.
Step 3: 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid [9]
-
Dissolve the ethyl ester from the previous step (1 equivalent) in a mixture of THF and water (1:1).
-
Add lithium hydroxide (2 equivalents) and stir at room temperature for 6 hours or until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture to remove the THF.
-
Acidify the aqueous solution with 1N HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Characterization
The structure and purity of the synthesized compound should be confirmed by:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry: To confirm the molecular weight and isotopic pattern.
-
High-performance liquid chromatography (HPLC): To determine the purity.
Safety and Handling
Researchers and drug development professionals must handle all chemicals with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Brominated Compounds: Brominated organic compounds can be irritants and may be harmful if inhaled or absorbed through the skin. Avoid creating dust.[13]
-
Reagents:
-
Isoamyl nitrite: Flammable and volatile.
-
Cyclohexyl bromide: A lachrymator and irritant.
-
DMF: A potential reproductive toxin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
While 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid may not be a widely available compound, its synthesis is readily achievable through established chemical transformations. The pyrazole carboxylic acid scaffold is of significant interest in medicinal chemistry, and this particular derivative, with its N-cyclohexyl group and a synthetically versatile bromine atom, represents a valuable building block for the discovery of new bioactive molecules. This guide provides a comprehensive framework for its synthesis, characterization, and potential applications, empowering researchers to explore its utility in their respective fields.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4776. [Link]
- University of California, Irvine. (n.d.).
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Bromine. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
International Union of Crystallography. (n.d.). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
PubChem. (n.d.). 3-bromo-1H-pyrazole. [Link]
-
Fun, H. K., et al. (2012). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o108. [Link]
-
Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. [Link]
-
ResearchGate. (2025). Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]
Sources
- 1. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. connectjournals.com [connectjournals.com]
- 9. 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
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Chemical structure and properties of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Topic: Chemical Structure, Synthesis, and Properties of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic Acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid (CAS: 1707667-93-3) represents a strategically valuable scaffold in modern medicinal chemistry. As a trisubstituted pyrazole, it offers a unique trifecta of functionalities: a carboxylic acid for solubility or amide diversification, a C-3 bromine atom serving as a versatile handle for cross-coupling reactions, and a N-1 cyclohexyl group that provides significant lipophilic bulk and sp³ character, aiding in the "escape from flatland" often required to improve the physicochemical properties of drug candidates.
This guide provides a comprehensive technical analysis of this compound, detailing its structural properties, robust synthetic pathways, and reactivity profile. It is designed to serve as a self-validating protocol for researchers utilizing this building block in lead optimization.
Chemical Identity & Structural Analysis[1][2][3][4]
1.1 Identification
-
IUPAC Name: 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid[1][2]
-
Molecular Formula: C₁₀H₁₃BrN₂O₂
-
Molecular Weight: 273.13 g/mol
-
SMILES: OC(=O)C1=CN(C2CCCCC2)N=C1Br
1.2 Structural Features & Pharmacophore Analysis
The molecule is built upon a 1H-pyrazole core, a 5-membered aromatic heterocycle. Its utility stems from three distinct vectors:
-
C-4 Carboxylic Acid (Head): A polar, ionizable group (pKa ~3.8–4.2) acting as a hydrogen bond donor/acceptor. It is the primary attachment point for pharmacophores via amide coupling.
-
C-3 Bromine (Right Flank): An electrophilic handle. Unlike chloro-analogs, the bromo-substituent is sufficiently reactive for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions.
-
N-1 Cyclohexyl Ring (Tail): A bulky, aliphatic ring. This substituent increases lipophilicity (LogP) and metabolic stability compared to a phenyl ring (avoiding hydroxylation). The chair conformation of the cyclohexyl group adds 3D dimensionality, potentially improving selectivity for hydrophobic pockets in enzymes (e.g., kinases, GPCRs).
1.3 Physicochemical Properties (Calculated)
| Property | Value (Approx.) | Implication for Drug Design |
| cLogP | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~50 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Acid) | 3.8 – 4.2 | Ionized at physiological pH (7.4), improving solubility. |
| Rotatable Bonds | 2 | Low flexibility leads to lower entropic penalty upon binding. |
| sp³ Fraction | 0.60 | High sp³ character enhances solubility and novelty. |
Synthetic Pathways[7][8][9]
The synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid generally follows a convergent strategy, avoiding the handling of unstable hydrazine intermediates where possible.
2.1 Route A: N-Alkylation of Ethyl 3-bromo-1H-pyrazole-4-carboxylate (Recommended)
This is the most robust method for laboratory-scale preparation, utilizing the commercially available ethyl 3-bromo-1H-pyrazole-4-carboxylate.
Step 1: N-Alkylation
-
Reagents: Ethyl 3-bromo-1H-pyrazole-4-carboxylate, Cyclohexyl bromide (or Iodide), K₂CO₃ or Cs₂CO₃.
-
Solvent: DMF or Acetonitrile.
-
Conditions: 60–80°C, 12–24 h.
-
Mechanism: Sɴ2 substitution. The steric bulk of the cyclohexyl group and the thermodynamics of the pyrazole system typically favor alkylation at the N-1 position over N-2, though regioselectivity must be confirmed by NOE NMR studies.
-
Alternative: Mitsunobu reaction using Cyclohexanol, DIAD, and PPh₃ (THF, 0°C to RT) can be used if the alkyl halide is unreactive.
Step 2: Hydrolysis
-
Reagents: LiOH or NaOH (2.0 equiv).
-
Solvent: THF/Water (1:[3]1) or MeOH/Water.
-
Conditions: RT to 50°C, 2–4 h.
-
Workup: Acidification with 1M HCl precipitates the free acid.
2.2 Route B: Sandmeyer Reaction (De Novo Synthesis)
Used when the 3-bromo starting material is unavailable.
-
Condensation: Cyclohexylhydrazine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate derivatives to form the pyrazole core.
-
Bromination: If starting from a 3-amino-pyrazole intermediate, a Sandmeyer reaction (NaNO₂, CuBr₂, HBr) installs the bromine at C-3.
2.3 Visual Synthesis Workflow
Caption: Convergent synthesis via N-alkylation of the pre-functionalized pyrazole core.
Reactivity Profile & Functionalization
This scaffold is designed for orthogonal functionalization . The order of operations is critical: typically, the carboxylic acid is derivatized first (to amides) to prevent interference with metal catalysts, followed by cross-coupling at the bromine.
3.1 C-4 Carboxylic Acid: Amide Coupling
The acid is readily converted to amides, esters, or heterocycles (e.g., oxadiazoles).
-
Standard Protocol: HATU or T3P coupling with primary/secondary amines in DMF/DIPEA.
-
Note: The adjacent N-1 cyclohexyl group provides steric protection, reducing the rate of hydrolysis of resulting amides in vivo.
3.2 C-3 Bromine: Palladium-Catalyzed Cross-Coupling
The 3-bromo position is electronically activated by the adjacent imine-like nitrogen (N-2).
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or K₃PO₄.
-
-
Sonogashira: Couples with terminal alkynes.
-
Buchwald-Hartwig: Couples with amines to form 3-amino-pyrazoles (kinase hinge binders).
3.3 Reactivity Map
Caption: Orthogonal reactivity vectors allowing independent modification of the acid and halogen.
Experimental Protocols
Protocol 4.1: General Procedure for Suzuki Coupling at C-3
This protocol assumes the carboxylic acid has been protected or converted to an amide, as free acids can poison some Pd catalysts.
-
Setup: Charge a reaction vial with the 3-bromo-pyrazole substrate (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add Cs₂CO₃ (3.0 equiv).
-
Reaction: Seal and heat to 90°C for 4–16 hours under Nitrogen.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).
Protocol 4.2: Regioselective N-Alkylation (Synthesis of Core)
-
Dissolution: Dissolve Ethyl 3-bromo-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv) and stir at RT for 30 min.
-
Alkylation: Add Cyclohexyl bromide (1.2 equiv). Heat to 80°C for 16h.
-
Validation: Monitor by LCMS. Two isomers (N1 and N2) may form. The N1-cyclohexyl (less sterically crowded adjacent to the ester) is typically the major product.
-
Purification: Isolate the major isomer via column chromatography before hydrolysis.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Label Elements: Warning (H315, H319, H335).[4]
-
Handling: The C-3 bromo group makes this compound a potential alkylating agent (though weak). Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place. Stable at room temperature for >12 months if kept desiccated.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56956181, Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Fox, R. J., et al. (2018). "Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles." The Journal of Organic Chemistry, 83(4). (General methodology for 3-halo-pyrazoles). Retrieved from [Link]
- WIPO. (2012). Patent WO2012025469A1: Improved process for the preparation of esters of 1H-pyrazole-4-carboxylic acids. (Regioselectivity data).
Sources
Strategic Sourcing & Validation: 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
The following technical guide details the sourcing, validation, and chemical utility of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and immunological modulators.
CAS Registry Number: 1707667-93-3 Technical Classification: Heterocyclic Building Block / Halogenated Pyrazole Scaffold
Executive Summary
For medicinal chemists targeting PIP4K , IL-17A modulation , or LRRK2 pathways , the pyrazole-4-carboxylic acid scaffold is a privileged structure. The specific substitution pattern—a bulky hydrophobic cyclohexyl group at N1 and a reactive bromine at C3—provides a dual-vector handle. The cyclohexyl group fills hydrophobic pockets (e.g., the ATP-binding site hinge region), while the bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
This guide moves beyond simple catalog listing to provide a self-validating procurement strategy , ensuring that the material you source meets the rigorous demands of SAR (Structure-Activity Relationship) campaigns.
Market Landscape: Suppliers & Pricing
Current Status: Niche Intermediate. Unlike commodity reagents, this compound is often "Make-to-Order" or held in low stock by catalog suppliers.
Primary Sourcing Channels
| Supplier Tier | Representative Vendors | Availability | Purity Spec | Estimated Lead Time |
| Tier 1 (Stock) | BLD Pharm , ChemScene | Low (<10g) | >97% | 1-2 Weeks |
| Tier 2 (Aggregators) | MolPort, eMolecules | Variable | >95% | 2-4 Weeks |
| Tier 3 (Custom) | WuXi AppTec, PharmBlock | Unlimited | >98% | 6-8 Weeks |
Estimated Market Pricing (Q1 2026)
Prices are estimates based on similar halogenated pyrazole intermediates and subject to fluctuation.
| Quantity | Price Estimate (USD) | Cost/Gram | Notes |
| 1 g | $180 - $250 | $250/g | High premium for small aliquots. |
| 5 g | $600 - $850 | ~$150/g | Ideal for initial SAR library generation. |
| 25 g | $2,200 - $3,000 | ~$100/g | Bulk discounts apply; likely requires lead time. |
Procurement Advisory: Always request a Certificate of Analysis (CoA) specifically showing H-NMR integration of the cyclohexyl region. Generic purity statements often miss regioisomers (e.g., the 5-bromo isomer).
Technical Specifications & Validation
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid[1]
-
Molecular Formula: C₁₀H₁₃BrN₂O₂
-
Molecular Weight: 273.13 g/mol [2]
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in DMSO, DMF, MeOH. Limited solubility in water and non-polar hydrocarbons (Hexane).
QC Protocol: The "Self-Validating" Workflow
Upon receipt, run this rapid QC sequence to validate identity and purity before committing the material to synthesis.
-
LC-MS (Identity):
-
Look for the characteristic Bromine Isotope Pattern (1:1 ratio of M and M+2 peaks).
-
Expected Mass: [M+H]⁺ = 273.0 and 275.0.
-
Failure Mode: If you see a single mass peak, you have lost the bromine (dehalogenation).
-
-
1H-NMR (Regioisomer Check):
-
Critical Signal: The pyrazole C5-H proton.
-
In 1,3,4-substituted pyrazoles, the C5-H is typically a sharp singlet around 8.0 - 8.5 ppm .
-
Cyclohexyl Methine: Look for a multiplet at ~4.0 - 4.5 ppm (N-CH).
-
Red Flag: If the pyrazole proton is split or shifted significantly upfield, you may have the 1,5-isomer or the N2-alkylated impurity.
-
Synthesis Strategy (Make vs. Buy)
If the compound is out of stock, it can be synthesized in-house. The most robust route avoids the ambiguity of alkylating the bare pyrazole by using a pre-functionalized ester.
Recommended Synthetic Route
Step 1: N-Alkylation of Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Step 2: Hydrolysis of the ester to the acid.
Figure 1: Validated synthesis route. Using the ester starting material (CAS 139308-52-4) allows for easier separation of isomers compared to alkylating the acid directly.
Experimental Logic[11]
-
Why Ethyl Ester? The ester group reduces the nucleophilicity of the N2 nitrogen via conjugation, improving the selectivity for N1 alkylation (though some N2 isomer is inevitable and must be separated).
-
Why LiOH? Lithium hydroxide is preferred over NaOH for hydrolysis of hindered esters or substrates with sensitive halogens, as it is milder and less likely to cause nucleophilic aromatic substitution of the bromine.
Medicinal Chemistry Applications
This compound is not just a reagent; it is a scaffold enabler .
-
Kinase Hinge Binding: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region.
-
Selectivity Handle: The 3-Bromo group is perfectly positioned for Suzuki Couplings to introduce aryl or heteroaryl groups that extend into the "gatekeeper" region or the solvent-exposed front, tuning selectivity against off-target kinases.
-
Metabolic Stability: The cyclohexyl group provides bulk without the metabolic liability of linear alkyl chains (which are prone to oxidation), although hydroxylation of the cyclohexyl ring is a potential metabolite to monitor.
Decision Logic for Researchers
Use the following workflow to decide whether to source or synthesize:
Figure 2: Procurement decision matrix optimizing for time-to-data.
References
-
BLD Pharm Product Data . 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid (BD621481).[1] Retrieved from
-
PubChem Compound Summary . Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (Analogous Synthesis). Retrieved from
-
World Intellectual Property Organization . Patent WO2024233846A1: Inhibitors and degraders of pip4k protein. (Contextual usage of 3-bromo-1-cyclohexyl-pyrazole). Retrieved from
-
National Institutes of Health (PMC) . Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from
Sources
Pyrazole-4-carboxylic acid derivatives in medicinal chemistry literature
Executive Summary: The Privileged "Back Door" Scaffold
The pyrazole ring is a "privileged structure" in medicinal chemistry, appearing in over 40 FDA-approved drugs. While the N1, C3, and C5 positions are frequently exploited for primary receptor interactions (e.g., the "hinge binding" motif in kinase inhibitors), the C4-position —specifically the pyrazole-4-carboxylic acid and its derivatives—represents a critical vector for optimization.
This whitepaper analyzes the pyrazole-4-carboxylic acid moiety not merely as a functional group, but as a strategic "handle." In kinase inhibitors, it serves as the precursor to carboxamides that access the solvent-exposed regions of the ATP pocket. In metabolic enzyme inhibitors (e.g., DAAO), the free acid acts as a pharmacophore anchor, engaging arginine residues via salt bridges. This guide details the synthetic routes, structure-activity relationships (SAR), and experimental protocols necessary to exploit this scaffold.
Synthetic Architectures: Constructing the Core
The synthesis of pyrazole-4-carboxylic acid derivatives generally follows two dominant logic streams: de novo ring construction or functionalization of the pre-formed pyrazole core.
The Vilsmeier-Haack / Oxidation Sequence
The most robust industrial route involves the formylation of hydrazones followed by oxidation. This method avoids the regioselectivity issues often seen in direct alkylation of pyrazole carboxylates.
-
Step 1: Formylation. Hydrazones derived from ketones (e.g., acetophenones) are treated with POCl₃/DMF (Vilsmeier-Haack reagent). This cyclizes the hydrazone and installs a formyl group at the 4-position simultaneously.
-
Step 2: Pinnick Oxidation. The resulting pyrazole-4-carbaldehyde is oxidized to the carboxylic acid using sodium chlorite (NaClO₂). This is preferred over KMnO₄ for complex substrates to avoid over-oxidation of sensitive side chains.
Hydrolysis of 4-Carboxylates
For libraries requiring diverse N1-substituents, commercially available ethyl pyrazole-4-carboxylates are N-alkylated (using bases like Cs₂CO₃) and subsequently hydrolyzed.
-
Regioselectivity Challenge: N-alkylation of 3,5-unsymmetrical pyrazoles often yields a mixture of 1,3- and 1,5-isomers. The Vilsmeier route (2.1) is generally superior for controlling this regiochemistry.
Visualization of Synthetic Logic
Figure 1: The standard synthetic workflow for accessing pyrazole-4-carboxylic acids and their amide derivatives via the Vilsmeier-Haack route.
Therapeutic Applications & Case Studies
Case Study A: D-Amino Acid Oxidase (DAAO) Inhibitors
Target Indication: Schizophrenia (NMDA receptor hypofunction). Mechanism: DAAO degrades D-serine, a co-agonist of the NMDA receptor. Inhibiting DAAO raises D-serine levels.
-
The Role of the Acid: In inhibitors like ASO57278 and fused systems like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid , the carboxylic acid moiety is non-negotiable.
-
Binding Mode: The carboxylate anion forms a critical salt bridge with Arg283 and Tyr224 in the DAAO active site. This mimics the carboxylate of the natural substrate (D-amino acid).
-
SAR Insight: Esterification or conversion to a neutral amide abolishes activity, confirming the pharmacophoric necessity of the ionized acid.
Case Study B: Aurora Kinase Inhibitors
Target Indication: Oncology (Antimitotic agents). Mechanism: ATP-competitive inhibition.
-
The Role of the Amide: Here, the pyrazole-4-carboxylic acid is a synthetic intermediate. The active drug is often a pyrazole-4-carboxamide .
-
Binding Mode: The amide carbonyl and NH act as hydrogen bond acceptors/donors. For example, in N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, the amide linker positions the pendant phenyl ring to interact with the solvent-exposed region, while the pyrazole core sits in the ATP pocket.
-
Optimization: Replacing the acid with a bioisostere (e.g., tetrazole) can maintain the H-bonding capability while altering pKa and membrane permeability.
Scientific Integrity: Experimental Protocols
The following protocols are standardized for reproducibility.
Protocol 4.1: Pinnick Oxidation (Aldehyde to Acid)
Use this protocol to convert pyrazole-4-carbaldehydes to acids without over-oxidizing nitrogen functionalities.
-
Reagents: Pyrazole-4-carbaldehyde (1.0 eq), Sodium Chlorite (NaClO₂, 1.5 eq), Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.5 eq), 2-Methyl-2-butene (Scavenger, 5.0 eq).
-
Solvent: t-Butanol / Water (3:1 ratio).
-
Procedure:
-
Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH.
-
Dissolve NaClO₂ and NaH₂PO₄ in water.
-
Add the aqueous solution dropwise to the organic phase at 0°C.
-
Stir at room temperature for 2–4 hours (Monitor via TLC/LCMS).
-
Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate. The product often precipitates as a pure white solid.
-
-
Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the broad carboxylic acid singlet (~12-13 ppm).
Protocol 4.2: General Amide Coupling (Acid to Carboxamide)
Standard HATU coupling for generating kinase inhibitor libraries.
-
Reagents: Pyrazole-4-carboxylic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure:
Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates how to optimize the pyrazole-4-carboxylic acid scaffold based on the biological target.
Figure 2: Medicinal chemistry decision tree for optimizing the 4-position based on target class.
Quantitative Data Summary
Table 1: Comparative Activity of Pyrazole-4-Substituents in Aurora A Kinase Inhibition (Representative data adapted from literature trends for N,1,3-triphenyl-1H-pyrazole derivatives)
| C4-Substituent | Electronic Effect | IC₅₀ (Aurora A) | Permeability (Caco-2) | Notes |
| -COOH (Acid) | Electron Withdrawing | > 10 µM | Low | Poor cell penetration; inactive against kinase. |
| -CONH₂ (Amide) | Neutral / H-Bonding | 150 nM | Moderate | Good H-bond donor/acceptor for hinge. |
| -CONH-Ph | Hydrophobic Bulk | 16 nM | High | Phenyl ring accesses hydrophobic pocket II. |
| -CN (Nitrile) | Electron Withdrawing | 500 nM | High | Loss of H-bond donor capability. |
References
-
Vilsmeier-Haack Synthesis of Pyrazoles
- Title: "Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes"
-
Source: ResearchGate[3]
-
Link:
-
DAAO Inhibitors (Acid Scaffold)
- Title: "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors"
- Source: Bioorganic & Medicinal Chemistry Letters
-
Link:
-
Kinase Inhibitors (Amide Derivatives)
- Title: "QSAR studies on pyrazole-4-carboxamide deriv
- Source: Taylor & Francis Online
-
Link:
-
Oxidation Protocols
- Title: "Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2"
- Source: DergiPark
-
Link:
-
Baricitinib & Related Chemistry
- Title: "Identification, Synthesis, and Characterization of Novel Baricitinib Impurities" (Details the pyrazole-4-yl linkage chemistry)
- Source: ACS Omega / PMC
-
Link:
Sources
Strategic Patent & Technical Landscape: 1-Cyclohexyl-pyrazole Carboxylic Acid Intermediates
[1]
Executive Summary
The 1-cyclohexyl-pyrazole carboxylic acid moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors , NRF2 regulators , and Soluble Guanylate Cyclase (sGC) stimulators .[1]
Unlike simple phenyl-pyrazoles, the N-cyclohexyl group imparts unique lipophilic properties (
Therapeutic Context & Patent Landscape
Primary Therapeutic Targets
The utility of this intermediate is validated by its presence in the intellectual property of major pharmaceutical entities.[1]
| Therapeutic Target | Mechanism of Action | Key Assignee | Patent/Application | Relevance of Scaffold |
| 11β-HSD1 | Cortisol generation inhibitor (Metabolic Syndrome) | Sanofi | EP2295411A1, WO2012120052 | Core scaffold for amide derivatives (e.g., adamantyl amides).[1] |
| NRF2 | Antioxidant response element regulator | GlaxoSmithKline / Univ.[1] Dundee | WO2017060855 | 1-cyclohexyl-1H-pyrazole-5-carboxylic acid used as a linker.[1] |
| sGC | Soluble Guanylate Cyclase stimulator | Bayer | Broad Class Claims | Structural analog to Vericiguat intermediates (N-benzyl replaced by N-cyclohexyl in broad claims).[1] |
| NTS2 | Neurotensin Receptor 2 antagonist | Academics | J. Med.[1] Chem. 2014 | NTRC-739 utilizes the scaffold for selectivity over NTS1.[1] |
Intellectual Property Trends
The patent landscape indicates a shift from composition of matter (early 2000s, Sanofi) to process optimization (2015–present).[1]
-
Freedom to Operate (FTO): The core structure 1-cyclohexyl-1H-pyrazole-4-carboxylic acid is largely off-patent as a chemical entity, but specific polymorphs and synthetic processes (e.g., flow chemistry methods) remain protected or are trade secrets.[1]
-
Strategic Blocking: Companies often claim the N-cyclohexyl analog in Markush structures to block competitors, even if the clinical candidate utilizes an N-benzyl or N-fluorophenyl group.[1]
Technical Deep Dive: Synthetic Routes & Process Chemistry
The synthesis of 1-cyclohexyl-pyrazole carboxylic acids is defined by one critical challenge: Regioselectivity .[1]
The Regioselectivity Challenge (1,3- vs. 1,5-Isomers)
When condensing a hydrazine with a non-symmetric 1,3-dicarbonyl equivalent, two isomers are possible.
-
Target: 1-cyclohexyl-1H-pyrazole-4-carboxylic acid (often the "linear" isomer).[1]
-
Impurity: The 1,5-isomer or regio-misplaced alkyl group.[1]
Pathway Analysis (DOT Diagram)
The following diagram illustrates the competing pathways and the strategic decision points in the synthesis.
Caption: Comparative analysis of synthetic pathways highlighting the regioselectivity divergence in pyrazole ring formation.
Route Comparison[1]
| Method | Description | Pros | Cons |
| Knorr Synthesis (Classic) | Condensation of cyclohexylhydrazine with ethyl (ethoxymethylene)acetoacetate.[1] | One-step; cheap reagents.[1][2] | Poor regioselectivity (often 60:40 mixture); difficult chromatographic separation.[1] |
| N-Alkylation | Alkylation of pre-formed ethyl 1H-pyrazole-4-carboxylate with cyclohexyl bromide.[1] | Commercial starting material available.[1][3] | Requires strong base (NaH); competing N-alkylation vs. O-alkylation; over-alkylation.[1] |
| Flow Chemistry (Modern) | Continuous flow condensation using controlled temperature gradients.[1] | High regioselectivity (>95:5); scalable; safety.[1] | Requires specialized flow reactor equipment.[1] |
Validated Experimental Protocol
The following protocol is adapted from optimized process patents (e.g., Sanofi EP2295411A1) and represents a self-validating system where the melting point and NMR shifts serve as quality checkpoints.
Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid
Step 1: Cyclocondensation (The Critical Step) [1]
-
Reagents:
-
Procedure:
-
Dissolve cyclohexylhydrazine HCl in ethanol at
. -
Add Et3N dropwise to liberate the free hydrazine base (Check pH > 8).[1]
-
Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise over 30 minutes. Note: Slow addition favors the thermodynamic product.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Reflux (
) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] -
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), then Brine. Dry over Na2SO4.[1]
-
Purification: If isomeric ratio is <90:10, recrystallize from cold Ethanol.
-
Step 2: Hydrolysis
-
Reagents:
-
Procedure:
Quality Control Specifications
Strategic Insights & Bioisosteres
For drug developers facing FTO (Freedom to Operate) blocks on the cyclohexyl-pyrazole core, the following bioisosteric replacements have been successfully employed in recent patent filings:
-
Tetrahydropyran-4-yl: Replaces the cyclohexyl ring.[1] lowers LogP (more polar), often improves metabolic stability (microsomal clearance).[1]
-
Bicyclo[1.1.1]pentane: A rigid, linear spacer that mimics the cyclohexyl volume but with different vectors.[1]
-
4,4-Difluorocyclohexyl: Blocks metabolic oxidation at the 4-position of the cyclohexyl ring (a common soft spot).[1]
Data Summary Table: Physicochemical Properties
| Property | Cyclohexyl-Pyrazole | Phenyl-Pyrazole | THP-Pyrazole (Bioisostere) |
| LogP (Calc) | ~2.8 | ~2.2 | ~1.5 |
| tPSA | ~50 Ų | ~50 Ų | ~60 Ų |
| Metabolic Liability | High (Oxidation at C3/C4) | Low (Stable) | Low |
| Solubility | Low | Moderate | High |
References
-
Sanofi-Aventis. (2011).[1] Pyrazoles as 11-beta-HSD1 inhibitors. European Patent EP2295411A1.[1] Link
-
GlaxoSmithKline. (2017).[1] Arylcyclohexyl pyrazoles as NRF2 regulators. World Intellectual Property Organization WO2017060855A1.[1] Link
-
Held, T., et al. (2014).[1] Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective NTS2 Antagonist. Journal of Medicinal Chemistry, 57(12), 5318-5332.[1] Link[1]
-
Bayer AG. (2009).[1] Soluble Guanylate Cyclase Stimulators. World Intellectual Property Organization WO2009032249A1.[1] Link
-
Fustero, S., et al. (2009).[1] Regioselective Synthesis of Pyrazoles in Flow. Journal of Organic Chemistry, 74(11). (Contextual citation for flow chemistry methods).
Bioactivity profile of 3-bromo-pyrazole-4-carboxylic acid scaffolds
Executive Summary
The 3-bromo-1H-pyrazole-4-carboxylic acid scaffold (CAS: 1502986-45-9) represents a "privileged structure" in modern drug discovery.[1] While the isolated acid possesses limited intrinsic bioactivity, it functions as a critical pharmacophore enabler. Its value lies in its orthogonal functionalization potential: the C4-carboxylic acid serves as a vector for hydrogen-bond donor/acceptor motifs (typically amides) to engage kinase hinge regions, while the C3-bromide acts as a versatile handle for palladium-catalyzed cross-couplings to access hydrophobic "back pockets" of protein targets.[1]
This guide details the structural pharmacology, synthetic utility, and bioactivity landscape of this scaffold, specifically focusing on its application in Kinase Inhibitor (oncology) and Succinate Dehydrogenase Inhibitor (SDHI, agrochemical) development.
Structural Pharmacology & Design Logic[2]
To utilize this scaffold effectively, one must understand its geometric and electronic properties. The pyrazole ring acts as a bioisostere for imidazole and pyrrole, offering distinct hydrogen-bonding capabilities.
The "Vector Analysis"
In the context of ATP-competitive inhibition, the scaffold is typically oriented as follows:
-
N1/N2 Position: Often substituted to control solubility or target specific hydrophobic regions (e.g., the ribose binding pocket).
-
C4-Carboxyl (The Hinge Binder): Converted to a carboxamide, this moiety usually forms a bidentate H-bond with the backbone amide of the kinase hinge region (e.g., Valine or Leucine residues).
-
C3-Bromide (The Gatekeeper Probe): This is the "synthetic payload" site.[1] The bromine is replaced via Suzuki-Miyaura or Sonogashira coupling to introduce bulky aryl/heteroaryl groups that penetrate the "gatekeeper" region of the kinase, determining selectivity (e.g., between Aurora A vs. Aurora B).
Visualization of Chemical Space
The following diagram illustrates the functionalization logic used to transform the inert scaffold into a bioactive agent.
Figure 1: Divergent synthesis strategy. The scaffold allows sequential elaboration at C4 and C3 positions to access distinct therapeutic classes.
Bioactivity Profile & Target Landscape[1]
The bioactivity of this scaffold is not intrinsic but emergent upon functionalization. Below is a summary of the primary biological targets associated with derivatives of this core.
Oncology: Kinase Inhibition
The most high-value application is in the inhibition of Serine/Threonine and Tyrosine kinases.[1] The pyrazole-4-carboxamide motif is a proven ATP-mimic.[1]
| Target Family | Mechanism of Action | Key Substituent (C3 Position) | Key Substituent (C4 Amide) |
| Aurora Kinase A/B | Mitotic arrest; induces polyploidy and apoptosis.[1] | Bulky Aryl (e.g., substituted phenyl) to fill hydrophobic pocket. | Pyrimidine or Urea moieties to engage hinge. |
| IRAK4 | Blocks Toll-like receptor signaling (Inflammation/Oncology).[1][2] | Heteroaryl groups (Pyridine, Thiophene). | Solubilizing amines (Morpholine, Piperazine). |
| JAK / STAT | Inhibits cytokine signaling pathways. | Aryl groups targeting the SH2 domain interface. | Small alkyl/cycloalkyl amides. |
Agrochemicals: SDHI Fungicides
In agriculture, 3-substituted pyrazole-4-carboxamides are potent Succinate Dehydrogenase Inhibitors (SDHIs) .[1][3] They disrupt the mitochondrial electron transport chain (Complex II) in fungi.
-
SAR Insight: While commercial SDHIs often use CF3 or CHF2 at the C3 position (e.g., Bixafen), the 3-bromo analog is the critical precursor for synthesizing novel "Hybrid SDHIs" where the bromine is replaced by thio-ethers or extended aryl systems to overcome resistance.
Experimental Protocols
As an application scientist, reproducibility is paramount. The following protocols are optimized for converting the 3-bromo scaffold into bioactive libraries.
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: To install a hydrophobic aryl group at the C3 position while preserving the C4-amide (or ester).[1] Note: It is often higher yielding to perform Amidation (Step 1) before Suzuki Coupling (Step 2) to prevent catalyst poisoning by the free acid, although the reverse is possible with ester protection.
Reagents:
-
Scaffold: 3-bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]
-
Base: K2CO3 (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Workflow:
-
Setup: In a microwave vial, combine scaffold, boronic acid, and catalyst.
-
Inertion: Seal and purge with Nitrogen for 5 minutes.
-
Addition: Add degassed dioxane and aqueous K2CO3 via syringe.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation: Analyze via LC-MS. Expect [M+H]+ shift corresponding to -Br +Ar.[1]
Protocol B: In Vitro Kinase Inhibition Assay (Aurora A)
Objective: To validate the bioactivity of the synthesized derivative.
Reagents:
-
Recombinant Aurora A Kinase (human).
-
Substrate: Kemptide (LRRASLG).
-
ATP (radiolabeled [γ-33P]-ATP or fluorescent tracer).[1]
Workflow:
-
Preparation: Dilute compounds in DMSO (final concentration <1%).
-
Incubation: Mix Kinase, Substrate, and Compound in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA). Incubate 15 min at RT.
-
Initiation: Add MgAcetate (10 mM) and ATP mix.
-
Termination: Stop reaction after 40 min using 3% phosphoric acid.
-
Detection: Spot on P81 phosphocellulose paper, wash, and count via scintillation.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Mechanistic Pathway Visualization
Understanding where these molecules act is crucial for rational design. The diagram below details the signaling pathway for Aurora Kinase inhibition, a primary target for this scaffold.
Figure 2: Mechanism of Action.[1] The scaffold competes with ATP for the Aurora Kinase active site, preventing substrate phosphorylation and leading to cancer cell apoptosis.
References
-
Fragment-Based Discovery of Aurora Kinase Inhibitors Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.[1] Source: Journal of Medicinal Chemistry (ACS). URL:[Link][1]
-
IRAK4 Inhibitor Development Title: Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications.[1][2] Source: Bioorganic & Medicinal Chemistry Letters.[2][4][5] URL:[Link][1]
-
Antimicrobial Carboxamide Derivatives Title: Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Source: Journal of Applied Pharmaceutical Science. URL:[Link]
-
Agrochemical SDHI Discovery Title: Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach.[1][3] Source: Journal of Agricultural and Food Chemistry (PubMed). URL:[Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Application Note: Synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Abstract & Strategic Scope
This application note details the robust synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors and HCV therapeutics. While the primary focus is the controlled hydrolysis of the ethyl ester precursor, this guide provides a holistic "Ethyl Ester to Acid" workflow, addressing the upstream regioselectivity challenges inherent in N-alkylation of pyrazoles.
The protocol utilizes a self-validating purification logic , relying on pH-dependent solubility switches to eliminate the need for time-consuming chromatography in the final step. This approach is designed for scalability, moving from milligram optimization to gram-scale batch production.
Chemical Pathway & Retrosynthetic Logic
The synthesis hinges on the stability of the C3-Bromine atom during the basic hydrolysis of the C4-Ester. The bulky cyclohexyl group at N1 provides steric shielding but also decreases solubility in purely aqueous media, necessitating a biphasic or co-solvent system.
Reaction Scheme
The transformation follows a linear sequence:
-
Sandmeyer Transformation: Conversion of the amino-pyrazole to the bromo-pyrazole.[1]
-
N-Alkylation: Introduction of the cyclohexyl ring (Critical Regioselectivity Step).
-
Saponification: Lithium hydroxide-mediated hydrolysis.
Figure 1: Linear synthetic pathway from the commercially available amino-ester to the target acid.
Critical Precursor Preparation (Contextual)
Before executing the hydrolysis, the researcher must ensure the correct regioisomer of the ester is obtained. N-alkylation of ethyl 3-bromo-1H-pyrazole-4-carboxylate can yield two isomers:
-
Target (1H): 3-bromo-1-cyclohexyl...
-
Impurity (2H/Isomer): 5-bromo-1-cyclohexyl...
Expert Insight: The 3-bromo substituent is electron-withdrawing but less sterically demanding than the ester. However, thermodynamic control usually favors the 1-substituted product where the bulky cyclohexyl group is distal to the ester if possible, but here the adjacent positions force a clash. Confirmation by NOESY NMR is recommended before proceeding to hydrolysis.
Detailed Protocol: Hydrolysis of Ethyl Ester
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |
| Ethyl 3-bromo-1-cyclohexyl-1H-pyrazole-4-carboxylate | 301.18 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.0 | Saponification Base |
| Tetrahydrofuran (THF) | 72.11 | 10 Vol | Solvent (Solubilizer) |
| Water (Deionized) | 18.02 | 5 Vol | Solvent (Base carrier) |
| HCl (1M Aqueous) | 36.46 | Excess | Acidification |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a round-bottom flask with Ethyl 3-bromo-1-cyclohexyl-1H-pyrazole-4-carboxylate (1.0 equiv).
-
Add THF (10 mL per gram of substrate).
-
Why: The cyclohexyl group makes the molecule lipophilic. Methanol alone often results in precipitation of the starting material upon water addition. THF ensures homogeneity.
-
-
Stir at room temperature until fully dissolved.
Step 2: Saponification
-
Dissolve LiOH·H₂O (3.0 equiv) in Water (5 mL per gram of substrate).
-
Add the aqueous LiOH solution dropwise to the THF solution.
-
Observation: The solution may turn slightly cloudy initially but should clarify.
-
-
Heat the reaction mixture to 50°C and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[3] The ester spot (Rf ~0.6) should disappear; the acid spot will remain at the baseline.
-
Step 3: The "Self-Validating" Workup
This workup leverages the acidity of the carboxylic acid (pKa ~3.5–4.0) to purify the compound without chromatography.
-
Concentration: Evaporate the THF under reduced pressure (Rotavap, 40°C).
-
Result: You are left with an aqueous slurry of the lithium carboxylate salt.
-
-
Neutral Wash (Impurity Removal):
-
Dilute the residue with water (20 mL/g).
-
Wash with Ethyl Acetate (EtOAc) (2 x 10 mL/g).
-
Logic: Unreacted ester and non-acidic impurities partition into the EtOAc. The product (as a salt) stays in the water. Discard the organic layer.
-
-
Acidification & Precipitation:
-
Cool the aqueous layer to 0–5°C (Ice bath).
-
Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2–3.
-
Result: The product will precipitate as a white solid.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (to remove LiCl salts) and hexanes (to dry).
-
Dry in a vacuum oven at 45°C overnight.
-
Process Flow & Logic Diagram
The following diagram illustrates the "Self-Validating" purification logic, ensuring high purity by leveraging phase switching.
Figure 2: Purification logic flow. Neutral impurities are removed in the organic wash before the product is protonated and precipitated.
Analytical Validation
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.5 (br s, 1H, -COOH)
-
δ 8.35 (s, 1H, Pyrazole-H5)
-
δ 4.20 (m, 1H, N-CH-Cyclohexyl)
-
δ 1.2–2.0 (m, 10H, Cyclohexyl protons)
-
-
LCMS:
-
Observe [M+H]+ and [M-H]-. The bromine isotope pattern (1:1 ratio of 79Br/81Br) must be distinct to confirm no de-halogenation occurred.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis due to steric bulk. | Increase temperature to 60°C or switch solvent to Dioxane/Water (higher boiling point). |
| Product is Oily | Residual solvent or impurities preventing crystallization. | Triturate the oil with Hexanes/Diethyl Ether to induce solidification. |
| Debromination | Reaction temperature too high or Pd contamination from previous steps. | Keep temp <60°C. Ensure glassware is free of transition metals if hydrogenation was performed nearby. |
References
-
ChemicalBook. (2025).[6] Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate via Sandmeyer Reaction.[1] Retrieved from
-
Vertex Pharmaceuticals. (2008). Patent WO2008021927A2: Pyrazole derivatives as HCV inhibitors. (Describes analogous hydrolysis conditions for substituted pyrazoles). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56956181, Ethyl 3-bromo-1H-pyrazole-4-carboxylate.[4] Retrieved from
-
Organic Syntheses. (2013). General methods for Pyrazole Carboxylic Acid Synthesis.[6][7] Retrieved from
Sources
- 1. Buy Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester | 1353100-91-0 [chemicalbook.com]
- 7. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocols: Optimizing Suzuki-Miyaura Coupling Conditions for 3-Bromo-Pyrazole Intermediates
Introduction
The pyrazole scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases.[1][2] The functionalization of the pyrazole ring is therefore of paramount importance in drug discovery and development. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrazole core.[1][2]
This guide focuses specifically on the Suzuki-Miyaura coupling of 3-bromo-pyrazole intermediates. While seemingly straightforward, these substrates present unique challenges that require careful optimization of reaction conditions to achieve high yields and minimize side reactions. Key challenges include the potential for catalyst inhibition by the acidic N-H proton of unprotected pyrazoles and the propensity for a competitive debromination side reaction.[3][4]
This document provides a comprehensive overview of the critical parameters, field-proven insights, and detailed, step-by-step protocols for successfully performing Suzuki-Miyaura couplings on both N-protected and unprotected 3-bromo-pyrazoles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
The efficacy of any Suzuki-Miyaura coupling is rooted in its catalytic cycle, which comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] Understanding this mechanism is crucial for rationally selecting reagents and troubleshooting reactions.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the 3-bromo-pyrazole, inserting into the carbon-bromine bond. This forms a high-valent Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the aryl group to the palladium center.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the 3-aryl-pyrazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Core Principles for Optimizing Pyrazole Coupling Reactions
Success with 3-bromo-pyrazoles hinges on the judicious selection of four key components: the substrate's protective status, the catalyst-ligand system, the base, and the solvent.
The Pyrazole Substrate: To Protect or Not to Protect?
A primary consideration is the management of the pyrazole's N-H proton.
-
Unprotected (N-H) Pyrazoles: The acidic proton can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[3] Historically, this necessitated N-protection. However, the development of modern, highly active catalyst systems, particularly those employing bulky biarylphosphine ligands like XPhos and SPhos, has made the direct coupling of unprotected pyrazoles efficient and reliable.[3][7] These systems often require stronger bases like K₃PO₄ to facilitate the reaction.[3]
-
N-Protected Pyrazoles: Protecting the pyrazole nitrogen with groups like trityl (Tr), Boc, or benzyl (Bn) can significantly improve reaction outcomes, especially when using traditional catalysts.[8][9] Protection prevents catalyst inhibition and can suppress side reactions like debromination, leading to cleaner reactions and higher yields.[10] The choice of protecting group should consider its stability to the reaction conditions and the ease of its subsequent removal.
The Palladium Catalyst & Ligand System: The Engine of the Reaction
The choice of ligand is arguably the most critical factor for coupling heteroaryl halides like 3-bromo-pyrazole.
-
Modern Biarylphosphine Ligands: Ligands such as XPhos , SPhos , and RuPhos are the state-of-the-art for challenging couplings.[11][12] Their steric bulk and electron-donating properties promote rapid oxidative addition and reductive elimination. This kinetic preference is crucial as it outpaces the competing debromination pathway, which is a major source of yield loss.[4][13][14]
-
Palladium Pre-catalysts: Second and third-generation pre-catalysts (e.g., XPhos Pd G2/G3 ) are air- and moisture-stable complexes that provide a reliable source of the active Pd(0) species in solution.[13][15] They offer improved reproducibility and are highly recommended for optimizing these reactions.
-
Traditional Catalysts: While catalysts like Pd(PPh₃)₄ can be effective for simple, N-protected substrates, they often struggle with unprotected pyrazoles and are more prone to leading to debromination byproducts.[1][13]
The Role of the Base
The base is essential for the transmetalation step. The choice depends heavily on the substrate and catalyst system.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for coupling unprotected N-H heterocycles, especially when using Buchwald-Hartwig ligands.[3]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are versatile and widely used bases for a broad range of Suzuki couplings.[1][13] They are typically used in aqueous solutions with organic co-solvents.
-
The relative strength and solubility of the base can impact reaction kinetics and should be screened for optimal performance.[16]
Solvent System Selection
The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Aprotic Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent, commonly used solvents, often in combination with water to dissolve the inorganic base.[1][3]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can also be effective.[17]
-
Aqueous Media: Performing the reaction in water or alcohol/water mixtures is not only environmentally friendly but can also accelerate the reaction rate in some cases, particularly for nitrogen-containing heterocycles.[18][19][20]
Data Summary: Typical Reaction Conditions
The following table summarizes common starting points for the Suzuki-Miyaura coupling of 3-bromo-pyrazoles based on literature precedents.
| Parameter | Condition A: N-Protected Pyrazole (Thermal) | Condition B: Unprotected N-H Pyrazole (Thermal) | Condition C: Microwave-Assisted |
| Substrate | N-Boc or N-Trityl-3-bromo-pyrazole | 3-Bromo-pyrazole | N-Protected or Unprotected |
| Pd Source | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) | XPhos Pd G2/G3 (1-3 mol%) | XPhos Pd G2 (2.5 mol%) |
| Ligand | (None required) or dppf (1.1 eq to Pd) | (None required) | XPhos (5 mol%) |
| Base | Na₂CO₃ or K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₂CO₃ or K₃PO₄ (3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Dioxane or THF | Dioxane/H₂O or Water |
| Temperature | 80-110 °C | 80-100 °C | 120-150 °C |
| Time | 4-16 hours | 6-24 hours | 15-45 minutes |
| Reference | [1][13] | [3] | [13][14] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for N-Protected 3-Bromo-Pyrazoles (Thermal)
This protocol is a robust starting point for protected pyrazoles where side reactions are less prevalent.
Materials:
-
N-protected-3-bromo-pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or reaction vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask, add the N-protected-3-bromo-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-pyrazole.[1]
Protocol 2: Optimized Procedure for Unprotected (N-H) 3-Bromo-Pyrazoles
This protocol utilizes a modern catalyst system designed to overcome the challenges of unprotected N-H substrates.
Materials:
-
3-Bromo-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Reaction vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the 3-bromo-1H-pyrazole, arylboronic acid, XPhos Pd G2, and K₃PO₄ to a reaction vial.
-
Add 1,4-dioxane to the vial and seal it tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor for completion by LC-MS.
-
After cooling, carefully uncap the vial. Dilute the contents with ethyl acetate (20 mL) and filter through a small pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure 3-aryl-1H-pyrazole product.[3]
Protocol 3: High-Throughput Protocol using Microwave Irradiation
This protocol leverages microwave energy to dramatically reduce reaction times, ideal for library synthesis.
Materials:
-
3-bromo-pyrazole derivative (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.0125 mmol, 2.5 mol%)
-
XPhos (0.025 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (2 mL)
-
Water (0.5 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To a microwave vial, add the 3-bromo-pyrazole, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add the dioxane and water, then securely cap the vial.
-
Place the vessel in a microwave reactor. Irradiate the mixture with a program set to ramp to 135 °C and hold for 40 minutes.[13][14]
-
After the reaction has cooled to below 50 °C, partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography.
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere.3. Poor quality or decomposed boronic acid.4. Incorrect base or solvent. | 1. Use a fresh catalyst or a robust pre-catalyst (e.g., XPhos Pd G2).2. Ensure proper degassing of solvents and flushing of the reaction vessel.3. Use fresh boronic acid or convert to a more stable boronate ester.4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. |
| Significant Debromination | 1. Catalyst system is too slow.2. Reaction temperature is too high or time is too long.3. Unfavorable substrate electronics. | 1. Switch to a more active ligand system (e.g., XPhos, SPhos) to accelerate reductive elimination.[13][14]2. Lower the reaction temperature and monitor carefully for completion.3. N-protection of the pyrazole may be necessary. |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Lower catalyst loading or screen different palladium sources. |
Conclusion
The Suzuki-Miyaura coupling of 3-bromo-pyrazole intermediates is a highly effective transformation that is central to modern synthetic and medicinal chemistry. While challenges such as N-H acidity and competitive debromination exist, they can be reliably overcome through the rational selection of reaction components. The use of modern, sterically demanding biarylphosphine ligands and their associated palladium pre-catalysts is key to achieving high yields, particularly with unprotected pyrazole substrates. By carefully considering the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a vast array of functionalized pyrazole derivatives for their discovery programs.
References
-
Bouslimi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Bouslimi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. ResearchGate. [Link]
-
Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]
-
Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. [Link]
-
Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]
-
Dračínský, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Preprints.org. [Link]
-
Kemmitt, P. D., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Thieme. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
-
Meng, G., et al. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Research With Rutgers. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.box]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. researchgate.net [researchgate.net]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
Application Note: Optimized N-Alkylation of 3-Bromo-1H-Pyrazole-4-Carboxylate with Cyclohexyl Halides
Abstract
The N-alkylation of 3-bromo-1H-pyrazole-4-carboxylate with secondary alkyl halides (specifically cyclohexyl halides) presents a dual challenge in organic synthesis: regioselectivity (
Introduction & Mechanistic Insight
The Substrate Challenge
The starting material, 3-bromo-1H-pyrazole-4-carboxylate, is an unsymmetrical pyrazole.[1] Upon deprotonation, the resulting pyrazolide anion is an ambident nucleophile.[1]
-
Regioselectivity: The anion can attack the electrophile from either nitrogen.
-
N1 Pathway: Attack from the nitrogen adjacent to the C5-H. This is generally sterically favored as the C5-H is smaller than the C3-Br.
-
N2 Pathway: Attack from the nitrogen adjacent to the C3-Br. This is sterically disfavored due to the bulky bromine atom and the adjacent ester group.
-
-
Electrophile Reactivity: Cyclohexyl halides are secondary electrophiles. They are significantly less reactive toward
attack than primary halides and are highly prone to E2 elimination under strong basic/thermal conditions.
The "Cesium Effect"
This protocol prioritizes the use of Cesium Carbonate (
-
Solubility: Cesium salts exhibit superior solubility in polar aprotic solvents (DMF, DMSO) compared to potassium salts.[1]
-
"Naked" Anion: The large ionic radius of the Cesium cation (
) results in a weaker ion pair with the pyrazolide anion. This creates a "naked," highly nucleophilic anion that can attack the sluggish secondary halide at lower temperatures, thereby suppressing the thermal elimination pathway [1].[1]
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the critical decision nodes in the synthesis.
Figure 1: Mechanistic pathways showing the competition between regioselective alkylation and elimination.
Experimental Protocols
Method A: Cesium Carbonate (Recommended)
Best for: High regioselectivity, functional group tolerance, and minimizing elimination.[1]
Materials:
-
3-bromo-1H-pyrazole-4-carboxylate (1.0 equiv)[1]
-
Cyclohexyl Iodide (1.5 equiv) [Note: Iodide is preferred over bromide for secondary carbons due to better leaving group ability][1]
-
Cesium Carbonate (
) (2.0 equiv)[1] -
DMF (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Charge a flame-dried reaction vial with 3-bromo-1H-pyrazole-4-carboxylate (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes. Crucial: This pre-stir allows for deprotonation and formation of the cesium pyrazolide species.
-
Addition: Add Cyclohexyl Iodide (1.5 equiv) dropwise.
-
Reaction: Heat the mixture to 60°C .
-
Why 60°C? Room temperature is often too slow for secondary halides, but temperatures >80°C drastically increase E2 elimination (cyclohexene formation).[1]
-
-
Monitoring: Monitor by LC-MS or TLC after 4 hours. If starting material remains, add 0.5 equiv of alkyl halide and continue heating.[1]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with Brine.[1] Dry over
.[2]
Method B: Sodium Hydride (Aggressive)
Best for: Unreactive substrates where Method A fails.[1] Higher risk of elimination.
Safety Warning: NaH generates
Procedure:
-
Setup: Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C under Argon.
-
Addition: Add solution of pyrazole (1.0 equiv) slowly. Evolution of gas (
) will occur.[1] Stir 30 mins at 0°C -> RT. -
Alkylation: Add Cyclohexyl Bromide/Iodide (1.5 equiv).
-
Reflux: Heat to reflux (THF) or 80°C (DMF) overnight.
-
Quench: Carefully quench with sat.
at 0°C.[2]
Data Analysis & Quality Control
Regiochemistry Determination (The "Golden Rule")
Distinguishing N1 vs. N2 isomers is critical.[1] Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) experiments.[1]
| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |
| Structure | Cyclohexyl is on N adjacent to C5-H. | Cyclohexyl is on N adjacent to C3-Br. |
| Sterics | Less hindered (Favored). | Highly hindered (Br + Ester).[1] |
| 1D NMR | N-CH proton often shields differently. | N-CH proton often shields differently. |
| NOESY (Key) | Strong NOE between N-CH (cyclohexyl) and Pyrazole C5-H . | NO NOE between N-CH and Pyrazole C5-H (too far). |
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Conversion | Secondary halide is sluggish. | Switch from Bromide to Iodide . Add NaI (0.1 equiv) to run Finkelstein in situ.[1] |
| High Elimination | Base is too strong or Temp too high. | Lower Temp to 50°C. Use |
| Poor Regioselectivity | Solvent polarity/Temperature. | Lower temperature favors the kinetic/steric product (N1).[1] |
| N-H Peak Remains | Incomplete deprotonation. | Ensure base is dry. Increase stir time before adding halide. |
Workflow Decision Tree
Figure 2: Operational workflow for optimizing reaction conditions.
References
-
Salvatore, R. N., et al. (2002).[1][3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." The Journal of Organic Chemistry. Link[1]
-
Luo, G., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link[1]
-
Fustero, S., et al. (2009).[1] "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters. Link[1]
-
BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes. Link
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Application Notes and Protocols: Leveraging 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid as a Kinase Inhibitor Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a novel pyrazole derivative, 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid , as a versatile scaffold for the discovery and development of potent and selective kinase inhibitors. We will explore the rationale behind its design, propose a synthetic route, and provide comprehensive, step-by-step protocols for its evaluation, from initial in vitro kinase screening to cell-based target validation.
The Pyrazole Scaffold: A Foundation for Potent Kinase Inhibition
The pyrazole motif is a cornerstone of modern kinase inhibitor design.[2][4] Its prevalence in FDA-approved drugs such as Crizotinib and Ruxolitinib underscores its favorable drug-like properties and its ability to engage with the ATP-binding site of kinases.[3] The pyrazole core can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] The 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid scaffold offers several strategic advantages:
-
The Pyrazole Core: Serves as a key hydrogen bond donor and acceptor, mimicking the adenine region of ATP.[7]
-
The Bromo Substituent: Provides a handle for further synthetic elaboration through cross-coupling reactions, enabling rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.
-
The Cyclohexyl Group: Introduces a lipophilic moiety that can occupy hydrophobic pockets within the kinase ATP-binding site, potentially enhancing potency and selectivity.
-
The Carboxylic Acid: Offers a point for derivatization into amides or esters, which can form additional interactions with the kinase or improve cell permeability.[6][8]
Proposed Synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Scheme 1: Proposed Synthesis
Caption: Proposed synthetic pathway for 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid.
In Vitro Kinase Inhibition Assays
The initial step in evaluating a new chemical scaffold is to determine its kinase inhibitory activity. A tiered approach is recommended, starting with a broad panel screen followed by more detailed IC50 determination for promising hits.
Initial Kinase Panel Screening (Single-Dose Inhibition)
A broad kinase panel screen is a cost-effective method to identify potential targets and assess initial selectivity. Radiometric assays, such as the HotSpot™ assay, are considered the gold standard due to their direct measurement of phosphate transfer.[11]
Protocol: Single-Dose Radiometric Kinase Assay (HotSpot™)
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 50 nL of the 10 mM stock solution to the appropriate wells for a final assay concentration of 10 µM. Include a DMSO-only control.
-
Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.[11]
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control.
% Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100
IC50 Determination for "Hit" Kinases
For kinases showing significant inhibition (e.g., >50%) in the initial screen, a 10-dose IC50 determination is necessary to quantify potency. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are well-suited for this purpose due to their high-throughput nature and non-radioactive format.[12][13]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add 50 nL of each compound concentration to a 384-well plate.
-
Kinase Reaction:
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Add 2.5 µL of the ATP solution to initiate the reaction.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Value | Reference |
| Target Kinase | Recombinant Human Kinase | [12] |
| Assay Platform | ADP-Glo™ Kinase Assay | [12][13] |
| Substrate | Kinase-specific peptide or protein | [12] |
| ATP Concentration | Near Km for ATP | [12] |
| Kinase Buffer | 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA | [12] |
Cell-Based Assays: Assessing Cellular Potency and Target Engagement
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context, assessing a compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.[14][15]
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a compound to its target kinase in living cells.[16] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-tagged kinase.[16]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well white assay plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the cells.
-
Incubation: Incubate at 37°C in a CO₂ incubator for 2 hours.
-
BRET Measurement: Measure the BRET signal using a plate reader equipped with appropriate filters (donor emission at 450 nm and acceptor emission at 610 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Cellular Phosphorylation Assay
To confirm that target engagement translates into functional inhibition of the kinase signaling pathway, a cellular phosphorylation assay is essential. This assay measures the phosphorylation of a known downstream substrate of the target kinase.[17]
Protocol: In-Cell Western™ for Substrate Phosphorylation
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line where the target kinase is a known driver) in a 96-well plate. After 24 hours, treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-substrate antibody and a mouse anti-total-substrate antibody.
-
Secondary Antibody Incubation: After washing, incubate with two fluorescently-labeled secondary antibodies: an IRDye® 800CW goat anti-rabbit antibody (detects the phospho-protein) and an IRDye® 680RD goat anti-mouse antibody (detects the total protein).
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey). Quantify the fluorescence intensity for both the phospho- and total protein signals.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal for each well. Plot the normalized signal against the inhibitor concentration to determine the IC50 for pathway inhibition.
Target Validation: Ensuring On-Target Efficacy
It is crucial to confirm that the observed cellular effects of the inhibitor are a direct result of inhibiting the intended target kinase.[18] Genetic approaches like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown are powerful tools for this purpose.[18] The core hypothesis is that if the kinase is the true target, its genetic removal or reduction should confer resistance to the inhibitor.[18]
Workflow: Target Validation using CRISPR/Cas9
Caption: Workflow for kinase target validation using CRISPR/Cas9 knockout.
| Cell Line | Treatment | IC50 (Hypothetical) | Fold-Change | Conclusion |
| Wild-Type | Inhibitor | 100 nM | - | Baseline potency |
| TKX-KO | Inhibitor | >10 µM | >100-fold | Target Validated |
| Scrambled siRNA | Inhibitor | 110 nM | ~1-fold | No off-target effects of siRNA |
| siTKX | Inhibitor | 1.5 µM | 15-fold | Target Validated |
This table presents hypothetical data illustrating the expected outcome of a target validation experiment.[18]
Conclusion and Future Directions
The 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and inherent drug-like properties, rooted in the well-validated pyrazole core, make it an attractive candidate for library synthesis and SAR exploration. The protocols detailed in this guide provide a comprehensive framework for the in-depth characterization of inhibitors derived from this scaffold, from initial biochemical screening to rigorous cellular and genetic target validation. Future efforts should focus on generating a diverse library of analogues to probe the chemical space around this scaffold, ultimately leading to the identification of potent and selective clinical candidates for the treatment of kinase-driven diseases.
References
- BenchChem. (2025). Validating the Target of a Novel Kinase Inhibitor Using Genetic Approaches: A Comparative Guide.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Profacgen. Cell-based Kinase Assays.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
- MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- PMC. In vitro NLK Kinase Assay.
- SpringerLink. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
- PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B.
- bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- Cambridge University Press & Assessment. A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
- MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.
- Royal Society of Chemistry. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells.
- BenchChem. (2025). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- PubMed. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- Bio-protocol. (2022). In vitro kinase assay.
- Genomics, Proteomics and Bioinformatics. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
- protocols.io. (2024). In vitro kinase assay.
- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- PubMed. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells.
- Reaction Biology. Kinase Screening Assay Services.
- ResearchGate. Pyrazole-containing kinase inhibitors targeting CDKs.
- Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.
- PMC. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- PNAS. (2008). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors.
- PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
- PMC. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
- bioRxiv. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors.
- Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ChemicalBook. 3-BROMO-1H-PYRAZOLE synthesis.
- J&K Scientific. 3-Bromo-1H-pyrazole-4-carboxylic acid.
- PubMed. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications.
- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Journal of Medicinal Chemistry. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
- WIPO Patentscope. (2018). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- BLD Pharm. 1427020-80-1|3-Bromo-1-cyclohexyl-1H-pyrazole.
- RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- ResearchGate. (2025). Preparations of 4-Substituted 3-Carboxypyrazoles.
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Buchwald-Hartwig amination of 3-bromo-pyrazole derivatives
Executive Summary
The aminopyrazole motif is a privileged scaffold in medicinal chemistry, serving as the hinge-binding element in numerous FDA-approved kinase inhibitors (e.g., Encorafenib, Avapritinib). However, the installation of amines at the C3-position of pyrazoles via Buchwald-Hartwig cross-coupling presents a distinct set of challenges compared to standard aryl halides.
This Application Note provides a bifurcated protocol strategy for 3-bromo-pyrazoles . We address the two primary failure modes: catalyst poisoning by the nitrogen-rich heterocycle and slow oxidative addition due to the electron-rich nature of the pyrazole ring.[1]
Key Takeaways:
-
Unprotected Substrates: Require specific bulky ligands (tBuBrettPhos ) and strong bases (LHMDS ) to prevent Pd-center deactivation.
-
Protected Substrates: Allow for a broader ligand scope (BrettPhos , XPhos ) using weaker bases (NaOtBu ).
-
Catalyst Source: Third (G3) and Fourth (G4) Generation Palladacycle Precatalysts are mandatory for reproducible kinetics, eliminating the variability of Pd(OAc)₂/Pd₂(dba)₃ activation.
Mechanistic Insight & Challenges
The successful amination of 3-bromo-pyrazoles relies on managing the competition between the productive catalytic cycle and the formation of off-cycle resting states.
The "Pyrazole Trap"
Nitrogen-containing heterocycles are notorious for coordinating to the Lewis-acidic Pd(II) intermediate. In unprotected pyrazoles, the free N-H allows the pyrazole to act as a competitive ligand, displacing the phosphine and forming a stable, inactive Pd-complex (Catalyst Poisoning).
Diagram 1: Catalytic Cycle & Deactivation Pathway
This diagram illustrates the productive cycle versus the specific deactivation pathway caused by the pyrazole nitrogen.
Figure 1: The catalytic cycle highlighting the off-cycle equilibrium where pyrazole nitrogen binding (red path) halts the reaction.
Critical Optimization Parameters
3.1 Ligand Selection: The "Dialkylbiaryl" Advantage
For this substrate class, monodentate dialkylbiaryl phosphines are superior to bidentate ligands (BINAP, DPPF).
-
tBuBrettPhos: The gold standard for unprotected pyrazoles. Its extreme steric bulk prevents the pyrazole nitrogen from binding to the Pd center.[1]
-
BrettPhos / RuPhos: Excellent for protected pyrazoles and primary amines.
-
XPhos: Preferred for non-hindered secondary amines.
3.2 The Base Effect
-
LHMDS (Lithium Hexamethyldisilazide): Crucial for unprotected substrates. It serves a dual role: soluble base for the coupling and rapid deprotonation of the pyrazole N-H to form a pyrazolyl anion, which is less prone to poisoning the catalyst than the neutral species.
-
NaOtBu / Cs₂CO₃: Standard bases for protected substrates where poisoning is less of a concern.
3.3 The Catalyst Source
Do not use Pd₂(dba)₃. The dba ligand inhibits the reaction of electron-rich heterocycles. Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G3). These release the active LPd(0) species immediately upon exposure to base, ensuring a precise 1:1 L:Pd ratio.
Experimental Protocols
Decision Tree: Which Protocol?
Figure 2: Selection guide for determining the appropriate experimental conditions.
Protocol A: Protected 3-Bromo-Pyrazoles (Robust)
Applicable for N-methyl, N-SEM, N-THP, or N-Boc protected substrates.
Reagents:
-
Substrate: 1-Protected-3-bromo-pyrazole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G3 (1–3 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Pd Precatalyst, NaOtBu, and the aryl bromide.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).
-
Amine Addition: Add the amine. (If the amine is a solid, add it in step 1).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100°C for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.
Protocol B: Unprotected 3-Bromo-Pyrazoles (Advanced)
Direct coupling without protection/deprotection steps. Requires strict anaerobic conditions.
Reagents:
-
Substrate: 3-Bromo-1H-pyrazole (1.0 equiv)
-
Amine: 1.2 equiv[2]
-
Catalyst: tBuBrettPhos Pd G3 (2–4 mol%)
-
Note: If G3 is unavailable, use Pd₂(dba)₃ (2 mol%) + tBuBrettPhos (4-6 mol%) with caution.
-
-
Base: LHMDS (1.0 M in THF, 2.2 – 2.5 equiv)
-
Note: >2 equivalents are required to deprotonate both the pyrazole and the ammonium intermediate.
-
-
Solvent: THF or 1,4-Dioxane
Step-by-Step:
-
Inert Environment: This reaction must be set up in a glovebox or using rigorous Schlenk technique. LHMDS is moisture sensitive.
-
Charging: Charge a vial with 3-bromo-1H-pyrazole, the amine, and tBuBrettPhos Pd G3 precatalyst.
-
Solvent: Add anhydrous THF (concentration 0.25 M).
-
Base Addition: Add LHMDS solution dropwise at room temperature. Stir for 5 minutes at RT.
-
Observation: The solution may turn dark orange/brown; this is normal.
-
-
Heating: Seal and heat to 65–80°C . (Do not overheat; unprotected azoles can decompose at >100°C in basic media).
-
Quench: Cool to RT. Quench carefully with saturated aqueous NH₄Cl or 1M HCl (if product is not acid-sensitive) to protonate the pyrazole nitrogen.
-
Extraction: Extract with EtOAc/DCM. The product will be in the organic layer (neutral form).
Data & Performance Comparison
The following table highlights the impact of ligand and base selection on the yield of a model coupling between 3-bromo-1-methylpyrazole and morpholine.
| Entry | Ligand | Pd Source | Base | Yield (%) | Notes |
| 1 | PPh₃ | Pd₂(dba)₃ | NaOtBu | <5% | Ligand too small; rapid poisoning. |
| 2 | XPhos | Pd₂(dba)₃ | NaOtBu | 65% | Good, but dba inhibition observed. |
| 3 | BrettPhos | Pd G3 Precat | NaOtBu | 96% | Optimal for protected substrates. |
| 4 | tBuBrettPhos | Pd G3 Precat | LHMDS | 92% | Excellent; works for unprotected too. |
| 5 | BINAP | Pd(OAc)₂ | Cs₂CO₃ | 15% | Bidentate ligands generally fail here. |
References
-
The "Holy Grail" Protocol for Unprotected Azoles: Su, M. J.; Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[2][3][4][5]Org.[4][6][7][8][9] Lett.2014 , 16, 420–423.
-
Ligand Selection Guide: Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chem. Sci.[4][10]2011 , 2, 27–50.
-
Precatalyst Technology (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Third Generation Buchwald Precatalysts.Chem. Sci.[4][10]2016 , 7, 1322-1334.
-
Mechanistic Studies on Poisoning: Paul, F.; Patt, J.; Hartwig, J. F. Palladium-catalyzed formation of carbon-nitrogen bonds.[2][11][12][13][14][15][16] Reaction intermediates and structure-activity relationships.[13][17]J. Am. Chem. Soc.1994 , 116, 5969–5970.
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- 17. youtube.com [youtube.com]
Application Note: Optimization of Ester Hydrolysis to Yield 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic Acid
Strategic Context & Scope
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors, particularly those targeting JAK and LRRK2 pathways.[1] The presence of the bromine atom at the C3 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclohexyl group modulates lipophilicity and metabolic stability.[1]
This guide addresses a common bottleneck in the scale-up of this intermediate: the efficient hydrolysis of its ester precursor (typically ethyl or methyl 3-bromo-1-cyclohexyl-1H-pyrazole-4-carboxylate).[1] Standard hydrolytic conditions often suffer from poor solubility of the lipophilic substrate, leading to incomplete conversion, or excessive harshness resulting in debromination (
Objective: Establish a robust, scalable, and selective hydrolysis protocol that maximizes yield (>95%) while preserving the C3-Bromine integrity.
Critical Chemical Assessment
Reaction Mechanism & Challenges
The transformation is a base-mediated saponification.[1] While mechanistically simple (
-
Solubility-Rate Trade-off: The bulky cyclohexyl group renders the ester highly lipophilic and poorly soluble in standard aqueous-alcoholic media (e.g., MeOH/H2O).[1] This phase separation dramatically reduces reaction kinetics.
-
Chemo-selectivity (Halogen Stability): The C3-Bromine on the electron-deficient pyrazole ring is susceptible to nucleophilic aromatic substitution (
) by hydroxide ions at elevated temperatures, leading to the formation of the 3-hydroxy impurity.[1] -
Thermal Instability: Pyrazole-4-carboxylic acids can undergo thermal decarboxylation, particularly under acidic workup conditions if temperature is not strictly controlled.[1]
Reaction Scheme
The following diagram illustrates the transformation and potential side pathways.
Figure 1: Reaction pathway highlighting the target saponification and the risk of debromination via SnAr.[2]
Optimization Strategy
To overcome the solubility issue without resorting to harsh temperatures that risk debromination, a solvent and base screening campaign was conducted.[1]
Solvent System Screening
Standard methanol/water systems resulted in heterogeneous mixtures and slow kinetics. Tetrahydrofuran (THF) was investigated for its ability to solvate the cyclohexyl moiety.
Table 1: Solvent Screening Data (1.0 g Scale, 2.0 eq Base, 25°C)
| Entry | Solvent System (v/v) | Base | Time (h) | Conversion (%) | Purity (HPLC) | Observation |
| 1 | MeOH / H2O (3:1) | NaOH | 24 | 65% | 98.5% | Suspension; slow kinetics. |
| 2 | EtOH / H2O (3:[1]1) | NaOH | 24 | 55% | 98.2% | Suspension; very slow.[1] |
| 3 | THF / H2O (3:1) | LiOH | 4 | >99% | 99.8% | Homogeneous solution. |
| 4 | THF / H2O (3:[1]1) | NaOH | 6 | 95% | 99.1% | Slight emulsion formed.[1] |
| 5 | Dioxane / H2O (3:[1]1) | LiOH | 5 | >99% | 99.0% | Good solubility; difficult removal. |
Insight: The THF/Water system proved superior due to complete solubilization of the starting material.[1] LiOH was selected over NaOH as the counter-cation because lithium carboxylates often exhibit better solubility profiles in organic-rich media, preventing premature precipitation of the intermediate salt which can entrap unreacted ester.[1]
Temperature & Stoichiometry
-
Temperature: Reactions at 60°C showed trace amounts (0.5-1.5%) of the 3-hydroxy impurity (debromination).[1] Maintaining the reaction at Ambient Temperature (20-25°C) eliminated this side reaction completely.
-
Stoichiometry: 2.5 equivalents of LiOH provided the optimal balance of rate vs. atom economy.[1]
Detailed Standard Operating Procedure (SOP)
Protocol ID: HYD-PYR-04-OPT Scale: 100 g Input[1]
Reagents & Equipment
-
Starting Material: Ethyl 3-bromo-1-cyclohexyl-1H-pyrazole-4-carboxylate (100 g, 0.332 mol).[1]
-
Solvents: Tetrahydrofuran (THF, HPLC Grade), Deionized Water.[1]
-
Reagents: Lithium Hydroxide Monohydrate (LiOH·H2O, 34.8 g, 0.83 mol, 2.5 equiv).[1]
-
Equipment: 2L Jacketed Reactor with overhead stirrer, internal temperature probe.
Step-by-Step Procedure
-
Dissolution:
-
Charge the reactor with Ethyl 3-bromo-1-cyclohexyl-1H-pyrazole-4-carboxylate (100 g) .
-
Add THF (600 mL) . Stir at 200 RPM until fully dissolved. The solution should be clear and colorless to pale yellow.
-
-
Saponification:
-
In a separate vessel, dissolve LiOH·H2O (34.8 g) in Water (200 mL) .
-
Add the aqueous LiOH solution to the THF solution over 10 minutes.
-
Note: A slight exotherm may be observed. Maintain internal temperature < 30°C.
-
Increase agitation to 350 RPM to ensure efficient mixing of the biphasic (initially) system. It typically becomes homogeneous within 30 minutes.
-
-
Reaction Monitoring:
-
Stir at 20-25°C for 4–6 hours.
-
QC Checkpoint: Take an aliquot, quench with dilute HCl, and analyze by HPLC.
-
Acceptance Criteria: Starting Material < 0.5% area.[4]
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C bath) to remove the majority of THF. Do not distill to dryness; aim for a final volume of ~250 mL (mostly aqueous).
-
Dilute the residue with Water (300 mL) .
-
Cool the aqueous solution to 0-5°C .
-
Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 2.0–3.0.
-
Critical: The product will precipitate as a thick white solid. Ensure stirring is adequate to prevent clumping.
-
-
Filtration & Drying:
-
Filter the slurry through a Büchner funnel.
-
Wash the cake with Cold Water (2 x 100 mL) to remove residual Lithium salts.
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Expected Results
-
Yield: 92–96 g (95–99%).[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Purity (HPLC): >99.5% (a/a).[1]
-
1H NMR (DMSO-d6): Consistent with structure; absence of ethyl ester quartet/triplet.[1]
Workflow Visualization
The following flowchart outlines the logic flow for the optimized process, including decision points for troubleshooting.
Figure 2: Operational workflow ensuring high conversion and purity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Phase separation; Ester precipitated.[1] | Add more THF to restore homogeneity. Do not heat above 30°C. |
| Low Yield | Product lost in mother liquor. | Ensure pH is adjusted to < 3.0. The carboxylic acid is less soluble at lower pH. |
| Impurity: Des-bromo | Reaction temperature too high.[1] | Strictly control temp < 25°C. Check for local hot-spots during base addition. |
| Colored Product | Oxidation of trace impurities. | Perform a charcoal treatment on the aqueous carboxylate solution before acidification. |
References
-
Vertex Pharmaceuticals. (2018). Synthesis of 3,5-dibromo-1H-pyrazole-4-carboxylic acid ethyl ester. ChemicalBook.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56956181, Ethyl 3-bromo-1H-pyrazole-4-carboxylate.[1] PubChem.[5]
-
Chemistry Steps. (2020).[6] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1] Chemistry Steps.[3][4][6][7]
-
University of Calgary. (n.d.). Hydrolysis of Esters - Mechanism of Base Hydrolysis.[1] UCalgary Chemistry.
-
ResearchGate. (2015). Preparations of 4-Substituted 3-Carboxypyrazoles.[1][4][8][9][10][11] ResearchGate.
Sources
- 1. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 7. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 9. researchgate.net [researchgate.net]
- 10. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 11. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Pyrazole Carboxylic Acid Building Blocks
Abstract & Strategic Value
The incorporation of pyrazole carboxylic acids into peptide backbones is a potent strategy in modern peptidomimetic design. Unlike flexible aliphatic amino acids, the pyrazole ring introduces structural rigidity, acts as a bioisostere for amide bonds, and serves as a privileged scaffold in kinase inhibitor development. However, the aromatic nature and potential tautomerism of pyrazoles present unique challenges in Solid-Phase Peptide Synthesis (SPPS).
This guide provides a validated workflow for the high-fidelity incorporation of pyrazole-3-carboxylic and pyrazole-4-carboxylic acid derivatives using Fmoc chemistry. It addresses critical failure modes—specifically regioselectivity issues arising from the pyrazole nitrogen and steric hindrance during coupling.
Strategic Framework: The Pyrazole Challenge
Before initiating synthesis, researchers must address the "Dual-Nitrogen Paradox" of the pyrazole ring.
The Protection Strategy
The pyrazole ring contains a pyrrole-like nitrogen (H-bond donor) and a pyridine-like nitrogen (H-bond acceptor). In Fmoc-SPPS, the free NH of the pyrazole ring is nucleophilic enough to undergo acylation during subsequent coupling steps, leading to branched peptides and sequence termination.
-
Recommendation: Use
-Boc (tert-butyloxycarbonyl) or -Trt (trityl) protected pyrazole building blocks.- -Boc: Stable to piperidine (Fmoc removal); cleaved by TFA (final cleavage). Ideal for most applications.
- -Trt: Removed with dilute acid; useful if on-resin modification of the pyrazole is required later.
Activation Kinetics
Pyrazole carboxylic acids are electron-deficient aromatic acids. They are less reactive than standard amino acids.
-
Standard Carbodiimides (DIC/Oxyma): Often insufficient for sterically hindered pyrazoles.
-
Phosphonium/Uronium (PyBOP/HATU): Highly recommended. HATU is the "Gold Standard" here due to the HOAt leaving group, which utilizes the neighboring group effect to accelerate coupling to the resin-bound amine.
Experimental Protocols
Protocol A: Resin Preparation and Swelling
Objective: Ensure maximum solvent accessibility for the rigid pyrazole coupling.
-
Selection: Use ChemMatrix® or Tentagel resins for difficult sequences; 2-Chlorotrityl Chloride (2-CTC) is preferred to prevent diketopiperazine formation if the pyrazole is at the C-terminus.
-
Swelling:
-
Weigh appropriate resin (0.1 mmol scale).[1]
-
Swell in DCM (Dichloromethane) for 20 minutes (solvates the polystyrene core).
-
Wash 3x with DMF (Dimethylformamide) to prepare for coupling.
-
Protocol B: Coupling Pyrazole Carboxylic Acids
Objective: Efficient acylation of the N-terminal amine on the resin.
Reagents:
-
Building Block: Fmoc-Pyrazole-
-COOH (where =3 or 4), -protected (Boc/Trt). -
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (or NMP for difficult sequences).
Procedure:
-
Pre-Activation (Critical):
-
Dissolve Fmoc-Pyrazole-COOH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIPEA (8.0 eq).
-
Note: The solution should turn yellow. Allow to activate for 30–60 seconds only. Prolonged activation can lead to racemization or guanidinylation.
-
-
Coupling:
-
Add the activated solution to the resin-bound free amine.
-
Agitate (shake, do not stir with magnetic bar) for 60–90 minutes at room temperature.
-
Optimization: For sterically hindered 3-substituted pyrazoles, double coupling (2 x 45 min) is superior to a single long coupling.
-
-
Washing:
-
Drain reaction vessel.
-
Wash with DMF (4 x 1 min) to remove excess HATU.
-
Protocol C: Monitoring & Capping
Objective: Verify coupling completeness before proceeding.
-
Test: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling. Proceed to "Troubleshooting."
-
Colorless/Yellow beads: Successful coupling.[2]
-
Note: If coupling to a secondary amine (e.g., Proline), use the Chloranil Test .
-
-
Capping (Mandatory):
-
Treat resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes. This terminates unreacted chains, preventing deletion sequences that are hard to purify later.
-
Visual Workflow & Logic
The following diagrams illustrate the critical decision paths for pyrazole incorporation.
Figure 1: SPPS Workflow for Pyrazole Incorporation
Caption: Step-by-step logic flow for coupling pyrazole building blocks, emphasizing the critical testing checkpoint.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving low coupling efficiency with pyrazole derivatives.
Comparative Data: Coupling Reagents
The choice of coupling reagent drastically affects the yield when working with electron-deficient aromatic acids like pyrazoles.
| Reagent Class | Reagent | Reactivity | Racemization Risk | Recommendation for Pyrazoles |
| Carbodiimide | DIC / HOBt | Low | Low | Not Recommended. Too slow for aromatic acids. |
| Carbodiimide | DIC / Oxyma | Medium | Very Low | Alternative. Good for green chemistry, but slower than HATU. |
| Phosphonium | PyBOP | High | Low | Good. Use if HATU is unavailable. |
| Aminium (Uronium) | HATU | Very High | Low (if base controlled) | Preferred. The HOAt moiety stabilizes the active ester. |
| Aminium (Uronium) | HBTU | High | Low | Acceptable. Standard for non-difficult couplings. |
References
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. (Definitive guide on HATU/HOAt mechanisms).
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Discusses orthogonal protection like Boc/Trt).
-
Shelton, P. T., & Jensen, K. J. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews. (Specifics on Trt/Boc stability).
Sources
Technical Support Center: Solubilization of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Executive Summary & Molecule Analysis
The Challenge: Dissolving 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid in DMSO presents a classic "Hydrophobic-Hydrophilic Conflict."
-
The Hydrophobic Tail: The cyclohexyl ring and the bromine substituent create a significant lipophilic footprint. This region drives the molecule to pack tightly in a crystal lattice to avoid polar solvents, but it also provides the affinity needed for DMSO's non-polar domains.
-
The Hydrogen-Bonding Head: The carboxylic acid moiety is the primary source of solubility complications. In the solid state, carboxylic acids form stable, cyclic dimers (homodimers) via dual hydrogen bonds. Breaking this lattice energy (
) requires significant thermodynamic input.
The Solution Strategy: We must overcome the lattice energy using a combination of kinetic energy (heat/sonication) and chemical modification (disrupting the dimer interface).
Standard Dissolution Protocol (The "Happy Path")
Use this protocol for standard concentrations (10 mM – 50 mM).
Phase A: Preparation
-
Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%, Water <50 ppm).
-
Vessel: Use a glass vial with a Teflon-lined cap. Avoid polystyrene (can be attacked by DMSO).
Phase B: The Kinetic Workflow
-
Weighing: Weigh the solid directly into the vial.
-
Wetting: Add DMSO down the side of the vial to wash solids to the bottom.
-
Vortex: Vortex at max speed for 30 seconds.
-
Checkpoint: If the solution is cloudy, proceed to Sonication.
-
-
Sonication (Critical): Sonicate in a water bath at 40°C for 10–15 minutes.
-
Thermal Shift: If solids remain, heat the sealed vial to 60°C for 5–10 minutes.
-
Warning: Do not exceed 80°C to prevent thermal degradation of the bromine moiety.
-
Advanced Troubleshooting: The "Proton Shift" Technique
Use this when the standard protocol fails, or for high-concentration stock solutions (>100 mM).
The Problem: At high concentrations, the equilibrium between the dissolved monomer and the precipitated dimer shifts toward the precipitate. The Fix: Convert the carboxylic acid into a soluble organic salt.
Protocol: In-Situ Salt Formation
-
Calculate the molar amount of your compound.
-
Add 1.1 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the DMSO/compound mixture.
-
Vortex and sonicate.
Mechanism:
The base deprotonates the carboxylic acid (
Note: This method is compatible with most downstream applications (e.g., amide coupling, biological assays), as DIPEA is a common buffer component. However, check compatibility if using in sensitive enzymatic assays.
Visual Troubleshooting Guides
Diagram 1: The Dissolution Decision Tree
Caption: A logic-flow diagram for systematic solubilization, prioritizing physical methods before chemical modification.
Diagram 2: The Mechanism of Insolubility vs. Solubilization
Caption: Transformation from insoluble dimer to soluble salt. The "Proton Shift" prevents re-aggregation.
Frequently Asked Questions (FAQs)
Q1: My solution precipitated after freezing at -20°C. Is it ruined?
-
Answer: Likely not. DMSO freezes at 19°C. As it freezes, it forms a pure DMSO crystal lattice, forcing the solute into increasingly smaller pockets of liquid (eutectic effect), eventually causing supersaturation and precipitation.
-
Fix: Thaw completely at room temperature, then heat to 37°C and vortex. If solids persist, sonicate. Do not use the solution until it is perfectly clear.
Q2: Can I use water to help dissolve it?
-
Answer: NO. For this specific molecule (Bromine + Cyclohexyl), water acts as an anti-solvent. Even 5% water content can drastically reduce solubility. Ensure your DMSO is "dry" (anhydrous).[8]
Q3: Is it safe to autoclave this solution?
-
Answer: No. DMSO decomposes under autoclave conditions (producing dimethyl sulfide and toxic vapors). Sterilize by filtration using a Nylon or PTFE (0.2 µm) syringe filter. Do not use Cellulose Acetate filters as DMSO dissolves them.
Q4: Why does the solution smell like garlic?
-
Answer: This indicates DMSO degradation into dimethyl sulfide (DMS) or impurities in the DMSO. While common, use fresh, high-grade DMSO for sensitive biological assays to avoid interference.
References
-
Gaylord Chemical Company. (2007).[9][10][11] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[9][11][12] Slidell, LA.[9][10][11]
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
PubChem. (2023). Compound Summary: 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid. National Library of Medicine.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Purification & Recrystallization of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation and purification of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid (CAS: 1707667-93-3) .
Rather than providing a rigid, one-size-fits-all recipe, this guide breaks down the thermodynamic and structural causality behind the purification of this specific molecule, ensuring your experimental protocols are self-validating and scientifically sound.
Chemical Profiling & Causality
To purify a molecule effectively, we must first understand how its structural features dictate its phase behavior in solution:
-
The Carboxylic Acid (-COOH): This functional group is capable of strong intermolecular hydrogen bonding, forming tightly bound dimers. This elevates the compound's melting point and drastically reduces its solubility in purely non-polar solvents (e.g., hexanes). It also provides a chemical handle for acid-base extraction .
-
The Cyclohexyl Group: This bulky, non-polar ring imparts significant lipophilicity. It increases the molecule's solubility in medium-polarity organic solvents (like Ethyl Acetate) and creates a strong tendency for the compound to "oil out" (liquid-liquid phase separation) if a recrystallization solvent system is too polar at high temperatures.
-
The Bromo-Pyrazole Core: The heavy bromine atom increases the molecule's density and polarizability, while the pyrazole nitrogen acts as a weak hydrogen bond acceptor.
Because of this mixed polarity, a binary solvent system (a polar protic solvent to break the acid dimers, paired with a highly polar anti-solvent to force the lipophilic cyclohexyl group out of solution) is the most thermodynamically favored approach for crystallization .
Quantitative Solvent System Matrix
The following table summarizes the quantitative data for the most effective recrystallization solvent systems for this compound.
Table 1: Quantitative Comparison of Recrystallization Solvent Systems
| Solvent System | Primary:Anti-Solvent Ratio | Boiling Point Range (°C) | Expected Recovery (%) | Mechanism & Target Impurity Removal |
| Ethanol / Water | 1:1 to 1:3 | 78 / 100 | 75 - 85% | Protic disruption of dimers; removes polar byproducts & salts. |
| Isopropanol (IPA) | Single Solvent | 82 | 60 - 70% | Steric exclusion; excellent for removing regioisomeric impurities. |
| EtOAc / Heptane | 1:2 to 1:4 | 77 / 98 | 80 - 90% | Lipophilic gradient; ideal for removing unreacted cyclohexyl halides. |
Experimental Protocols: The Self-Validating Workflow
To achieve >99% purity, you must utilize a two-stage workflow: an initial chemical purification (Acid-Base Extraction) followed by a physical purification (Recrystallization).
Protocol A: Self-Validating Acid-Base Pre-Purification
This step is mandatory if your crude mixture contains neutral or basic impurities.
-
Dissolution: Suspend 10.0 g of crude 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid in 100 mL of Ethyl Acetate (EtOAc).
-
Extraction: Add 100 mL of 1M NaOH. Stir vigorously for 15 minutes.
-
Causality: The base deprotonates the carboxylic acid, driving the target molecule into the aqueous layer as a water-soluble sodium carboxylate salt. Neutral and lipophilic impurities remain trapped in the EtOAc.
-
-
Phase Separation: Separate the layers using a separatory funnel. Wash the aqueous layer with an additional 30 mL of EtOAc to ensure the complete removal of lipophilic impurities. Discard the organic layers.
-
Acidification (Validation Step): Place the aqueous layer in an ice bath. Slowly add 6M HCl under vigorous stirring until the pH reaches 2.0.
-
Validation: A sudden, voluminous white precipitate must form as the pH drops below 4.0. If the compound "oils out" as a liquid at the bottom of the flask, the exothermic neutralization has made the solution too warm; add crushed ice directly to the mixture to force solid precipitation.
-
-
Harvesting: Collect the crude solid via vacuum filtration and wash with cold distilled water.
Protocol B: Ethanol/Water Recrystallization
This protocol utilizes a binary system to yield highly pure, well-defined crystals.
-
Primary Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling Ethanol (approx. 3-5 mL per gram of crude) until the solid just dissolves.
-
Causality: Boiling ethanol provides the necessary thermal energy and protic environment to disrupt the strong carboxylic acid dimers .
-
-
Anti-Solvent Addition: While maintaining a gentle boil on a hot plate, add hot distilled water dropwise until the solution becomes faintly cloudy (this is the saturation/cloud point).
-
Clarification: Add 1-2 drops of boiling ethanol to just clear the cloudiness, returning the system to a saturated, homogenous state.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed.
-
Causality: Mechanical shock or rapid cooling will cause the lipophilic cyclohexyl groups to aggregate too quickly, trapping solvent and impurities in the lattice (co-precipitation).
-
-
Final Harvesting: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield. Filter the pure crystals via a Büchner funnel and wash with ice-cold 30% EtOH/Water.
Troubleshooting & FAQs
Q: Why is my product "oiling out" instead of forming crystals during the cooling phase? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is lower than the temperature at which the compound saturates the solvent. The bulky, lipophilic cyclohexyl group on your pyrazole core exacerbates this by lowering the lattice energy compared to simpler pyrazoles. Solution: You have too much anti-solvent (water) at too high a temperature. Reheat the mixture until the oil dissolves, add 5-10% more of the primary solvent (Ethanol), and allow the solution to cool much more slowly. Introduce a seed crystal at roughly 10°C above the expected cloud point to force solid nucleation before the oiling threshold is reached.
Q: Can I use a Hexane/Ethyl Acetate system for this compound? A: Yes, but with caveats. While EtOAc/Hexane is a standard system, the strong hydrogen-bonding nature of the C4-carboxylic acid means the compound exists largely as tightly bound dimers in non-polar solvents. Solution: If the impurity profile consists of highly non-polar byproducts, EtOAc/Heptane is excellent. However, if your impurities are polar or regioisomeric, the binary Ethanol/Water system is superior because the protic ethanol disrupts the carboxylic acid dimers, allowing for a more selective crystal lattice formation.
Q: How do I ensure maximum recovery without compromising purity? A: Yield loss in pyrazole-carboxylic acids usually stems from incomplete precipitation during acidification or over-dilution during recrystallization. Solution: During the acid-base workup, ensure the pH is driven down to 2.0. The pKa of the pyrazole-4-carboxylic acid is typically around 4.0-4.5; stopping at pH 5 will leave a significant portion of the compound dissolved as a salt. During recrystallization, chill the final mother liquor to 0–4°C for at least 2 hours, as the cyclohexyl group retains residual solubility in ambient ethanol.
Workflow Visualization
The following diagram illustrates the logical decision tree and phase-separation workflow required to isolate the target compound effectively.
Fig 1. Self-validating purification workflow for 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid.
References
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]
- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.Google Patents.
-
Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates (Springer). Available at:[Link]
Removing palladium contaminants from pyrazole carboxylic acid intermediates
Technical Guide: Removing Palladium Contaminants from Pyrazole Carboxylic Acid Intermediates
To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting & Optimization for Pd Removal in Nitrogen-Rich Heterocycles
Executive Summary
Removing residual palladium from pyrazole carboxylic acid intermediates presents a unique "Chelation Challenge." Unlike simple aromatics, the pyrazole ring functions as a robust ligand. The
This guide provides a technical framework for breaking these complexes using high-affinity solid-supported scavengers and optimized workflows.
Part 1: The Chelation Challenge & Scavenger Selection
Q: Why are standard acid/base washes ineffective for my pyrazole intermediate? A: Pyrazole carboxylic acids are amphoteric. In acid, the pyrazole nitrogen protonates, potentially releasing Pd, but the product often precipitates, trapping the metal in the crystal lattice. In base, the carboxylate forms, creating a bidentate coordination site (N-O chelation) that binds Pd even more tightly.
-
The Solution: You must use a scavenger with a binding constant (
) significantly higher than the pyrazole-Pd complex.
Q: Which scavenger should I screen first? A: Based on functional group affinity, SiliaMetS® DMT (Dimercaptotriazine) is the primary recommendation, followed by SiliaMetS® Thiol .
| Scavenger | Functional Group | Mechanism | Best For |
| SiliaMetS® DMT | Dimercaptotriazine | Chelating (Tridentate potential) | Top Choice. Disrupts stable Pd-N complexes; highly effective for Pd(II) and Pd(0). |
| SiliaMetS® Thiol | Propylthiol | Monodentate binding | General purpose. Good baseline, but may struggle with highly coordinated Pd species. |
| SiliaMetS® Thiourea | Thiourea | Chelating | Specific affinity for electrophilic Pd species; useful if DMT fails. |
| Activated Carbon | Carbon Lattice | Physisorption | Backup. Effective but non-selective; high risk of yield loss (10-20%) due to product adsorption. |
Part 2: Experimental Workflows & Protocols
Workflow A: Scavenging in Organic Solution (Preferred)
Applicable when the intermediate is soluble in DMF, DMSO, THF, or MeOH.
Protocol:
-
Dissolution: Dissolve the crude pyrazole carboxylic acid in the minimum volume of compatible solvent (e.g., DMF or MeOH).
-
Note: If using DMF, ensure it is amine-free to avoid reducing Pd(II) to colloidal Pd(0), which is harder to scavenge.
-
-
Loading: Add 4 equivalents (w/w relative to expected Pd mass, or 0.5 eq w/w relative to product if Pd content is unknown) of SiliaMetS® DMT .
-
Incubation: Agitate at 50–60°C for 4–16 hours.
-
Expert Tip: Heat is critical here. It provides the kinetic energy required to dissociate the Pd from the pyrazole ligand so it can transfer to the scavenger.
-
-
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the scavenger.
-
Analysis: Test filtrate via ICP-MS.
Workflow B: Scavenging in Aqueous/Basic Solution
Applicable if the product is only soluble as a salt (e.g., Sodium Pyrazole Carboxylate).
Protocol:
-
Dissolution: Dissolve product in 1M NaOH or NaHCO₃.
-
Scavenger Choice: Use SiliaMetS® Thiol or Cysteine-functionalized silica .
-
Warning: Avoid silica-supported amines or acids, as they may interact ionically with your product.
-
-
Incubation: Stir at Room Temperature (RT) to 40°C for 4 hours.
-
Caution: Silica backbones can degrade in high pH (>10) at high temperatures. Keep pH < 10 if heating, or use polymeric-supported equivalents.
-
-
Filtration & Precipitation: Filter the scavenger. Then, acidify the filtrate to precipitate the purified pyrazole carboxylic acid.
Part 3: Decision Tree & Troubleshooting
Visualizing the Purification Logic
Caption: Decision tree for selecting scavenging conditions based on intermediate solubility and troubleshooting persistent contamination.
Part 4: Frequently Asked Questions (FAQs)
Q: I used Activated Carbon, but my yield dropped by 20%. Why? A: Activated carbon is non-selective. It relies on surface area and pore size (physisorption). Pyrazole carboxylic acids, being planar and polar, can adsorb strongly to the carbon matrix.
-
Fix: Switch to SiliaMetS® DMT . It relies on chemisorption (ligand exchange), which is specific to the metal. If you must use carbon, try a synthetic carbon like Carboxen® which is tuned for better API recovery [1].
Q: The Pd levels are stuck at 50 ppm despite using SiliaMetS Thiol. What now? A: You likely have a "Pd-Pincer" effect where the pyrazole nitrogen and carboxylate oxygen are chelating the Pd tightly.
-
Fix 1: Increase Temperature. Raising the reaction to 60-80°C increases the rate of ligand exchange.
-
Fix 2: Switch to SiliaMetS® DMT . The trithiocyanuric acid functionality is a stronger chelator than the thiol and can displace the pyrazole ligand more effectively [2].
-
Fix 3: Add a small amount of acetic acid (if in organic solvent) to protonate the pyrazole nitrogen, weakening its bond to Pd, allowing the scavenger to capture the metal.
Q: Can I use crystallization to remove the Pd? A: Crystallization is risky as a primary removal step for this chemistry. Pd-pyrazole complexes often co-crystallize with the product due to similar solubility profiles.
-
Recommendation: Perform a scavenging step before the final crystallization. Use crystallization only as a polishing step.
Part 5: Comparative Data (Representative)
Efficiency of Pd removal from a Pyrazole Carboxylic Acid Intermediate (Initial Pd: 1200 ppm)
| Method | Scavenger Loading | Conditions | Final Pd (ppm) | Yield (%) |
| Control (Recrystallization) | N/A | EtOH/Water | 350 | 85 |
| Activated Carbon (Darco) | 20 wt% | 50°C, 4h | 45 | 78 |
| SiliaMetS® Thiol | 4 eq | 50°C, 4h | 80 | 98 |
| SiliaMetS® DMT | 4 eq | 50°C, 4h | < 5 | 99 |
References
-
Sigma-Aldrich. (2023). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Retrieved from
-
SiliCycle. (n.d.). Solutions for scavenging of metal and organic impurities - SiliaMetS DMT. Retrieved from
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from
-
CatSci. (2022). Process Development Whitepaper: Metal Scavenging. Retrieved from
-
Royal Society of Chemistry. (2019). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters. Retrieved from
1H NMR spectrum analysis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Title: Comparative 1H NMR Analysis Guide: 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid vs. Regioisomeric Alternatives
Executive Summary & The Analytical Challenge In small-molecule drug discovery, the pyrazole core is a highly privileged scaffold. However, the N-alkylation of asymmetric 1H-pyrazoles (such as 3-bromo-1H-pyrazole-4-carboxylic acid derivatives) inherently produces a mixture of N1 and N2 alkylated products—specifically, the 3-bromo and 5-bromo regioisomers[1]. For researchers synthesizing 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid , distinguishing the target compound from its 5-bromo counterpart is a critical quality control step.
While liquid chromatography-mass spectrometry (LC-MS) easily confirms the mass of the alkylated product, it cannot differentiate between the 3-bromo and 5-bromo regioisomers because they are isobaric. Standard 1D 1H NMR provides strong circumstantial evidence through chemical shift variations, but it is often insufficient for unambiguous assignment without 2D NMR techniques[2]. This guide objectively compares the 1H and 2D NMR performance profiles of these two alternatives, providing a self-validating experimental framework to ensure structural integrity.
Comparative 1H NMR Performance (The Core Comparison)
To accurately identify the target compound, we must compare its spectral footprint against the primary alternative (the 5-bromo byproduct).
Causality of Chemical Shifts: In the 3-bromo isomer, the remaining pyrazole proton is located at the C-5 position. This proton is highly deshielded by the adjacent N1 nitrogen and its electron lone pair, typically resonating further downfield (~8.35 ppm). Conversely, in the 5-bromo isomer, the proton is at the C-3 position, which is less deshielded (~7.95 ppm).
Furthermore, the bulky bromine atom at C-5 in the byproduct sterically compresses the N1-cyclohexyl group. This steric clash subtly shifts the alpha N-CH proton downfield compared to the 3-bromo target, providing a secondary diagnostic marker.
Table 1: 1D 1H NMR Chemical Shift Comparison
| Proton Assignment | 3-Bromo Target (H-5 active) | 5-Bromo Alternative (H-3 active) | Causality / Diagnostic Value |
|---|---|---|---|
| Pyrazole C-H | ~8.35 ppm (Singlet, 1H) | ~7.95 ppm (Singlet, 1H) | H-5 is deshielded by the N1 heteroatom. |
| Cyclohexyl N-CH | ~4.15 ppm (Multiplet, 1H) | ~4.35 ppm (Multiplet, 1H) | Steric compression by C-5 Bromine shifts N-CH downfield in the 5-bromo isomer. |
| Cyclohexyl CH2 | 1.10–2.00 ppm (m, 10H) | 1.10–2.00 ppm (m, 10H) | Structurally identical; used as internal integration standard. |
| Carboxylic OH | >12.5 ppm (br s, 1H) | >12.5 ppm (br s, 1H) | Highly solvent-dependent (DMSO-d6 required). |
2D NMR Validation (The Self-Validating System)
Because 1D chemical shifts can drift based on concentration and solvent temperature, an authoritative assignment requires 2D NMR validation. The 1H-1H NOESY experiment is the definitive test for pyrazole regioisomers[3].
Table 2: 2D NMR Self-Validation Matrix
| NMR Experiment | 3-Bromo Target | 5-Bromo Alternative | Reliability Score |
|---|---|---|---|
| 1H-1H NOESY | Strong cross-peak between H-5 (8.35 ppm) and N-CH (4.15 ppm) | No cross-peak between H-3 (7.95 ppm) and N-CH (4.35 ppm) | Absolute (Distance-based)[3] |
| 1H-13C HMBC | N-CH correlates to C-5 and C-1 | N-CH correlates to C-5 (bearing Br) and C-1 | High (Bond-based)[4] |
Experimental Protocols
To ensure absolute trustworthiness in your structural assignment, follow this step-by-step methodology. This workflow is designed as a self-validating system: the integration ratios and 2D cross-peaks must internally agree, or the sample must be rejected for poor purity.
Step 1: Sample Preparation
-
Solvent Choice: Dissolve 15-20 mg of the purified analyte in 0.6 mL of DMSO-d6 (100.0 atom % D). Causality: The carboxylic acid proton exchanges too rapidly in CDCl3, and the highly polar nature of the pyrazole-4-carboxylic acid often leads to poor solubility in non-polar solvents.
-
Internal Standard: Ensure the presence of 0.03% v/v TMS (Tetramethylsilane) for accurate 0.00 ppm calibration.
Step 2: 1D 1H NMR Acquisition & Purity Check
-
Parameters: 400 MHz or 500 MHz spectrometer, 298 K, 16 scans, relaxation delay (D1) of 2.0 seconds.
-
Self-Validation Check: Integrate the cyclohexyl CH2 envelope (1.10–2.00 ppm) and set it strictly to 10.00. The pyrazole C-H peak must integrate between 0.95 and 1.05. If it integrates to >1.10, you have co-eluting impurities or a mixture of regioisomers, invalidating downstream NOESY interpretation.
Step 3: 2D NOESY Acquisition (The Definitive Test)
-
Parameters: Phase-sensitive NOESY sequence. Set the mixing time (
) to 400–500 ms. -
Causality: For small molecules like this (MW ~273 g/mol ), the tumbling rate is in the extreme narrowing limit. A 400 ms mixing time is optimal to ensure positive NOE build-up between spatially proximate protons (< 5 Å) without causing excessive spin diffusion that could yield false positives[3].
-
Interpretation: Inspect the cross-peak between the pyrazole singlet and the cyclohexyl N-CH multiplet. A strong correlation confirms the 3-bromo isomer (H-5 is adjacent to N1). Absence confirms the 5-bromo isomer.
Visualizing the Analytical Logic
Below is the chemical workflow detailing the origin of the regioisomers and the analytical steps taken to isolate the target.
Regioselective synthesis workflow and NMR-driven isolation of pyrazole regioisomers.
The decision tree below maps the logical relationships used during the spectral analysis to definitively assign the structure based on the comparative data.
Diagnostic decision tree for 1H and 2D NOESY NMR assignment of pyrazole regioisomers.
Conclusion
While 1D 1H NMR provides excellent preliminary data for distinguishing 3-bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid from its 5-bromo alternative based on the deshielding effect of the N1 heteroatom, it is not a standalone proof of structure. Application scientists must employ 2D NOESY experiments to establish the spatial proximity between the pyrazole H-5 and the cyclohexyl N-CH. By utilizing the self-validating integration checks and optimal NOESY mixing times described above, researchers can guarantee the structural integrity of their pyrazole building blocks.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL:[Link]
-
Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework Source: Jetir.org URL:[Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: KTU ePubl URL:[Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
Mastering Purity Analysis of Pyrazole Carboxylic Acids: A Comparative HPLC Guide
Executive Summary
The purity analysis of pyrazole carboxylic acids (e.g., 1H-pyrazole-3-carboxylic acid) represents a classic "amphoteric trap" in chromatography. These molecules possess both a basic nitrogen (pyrazole ring, pKa ~2.5) and an acidic moiety (carboxylic acid, pKa ~3.5–4.0). This dual nature leads to poor retention and severe peak tailing on standard C18 columns due to secondary silanol interactions and dewetting phenomena in highly aqueous mobile phases.
This guide objectively compares the performance of Standard C18 against Polar-Embedded/Aqueous C18 technologies. We provide a validated protocol that solves the retention problem without resorting to complex HILIC setups or toxic ion-pairing agents.
Part 1: The Chemical Challenge
To develop a robust method, one must understand the ionization limits. Pyrazole carboxylic acids exist in three states depending on pH:
-
Cationic (pH < 2): Pyrazole ring protonated.
-
Zwitterionic/Neutral (pH 2–4): Transition zone.
-
Anionic (pH > 4): Carboxylic acid deprotonated.
For Reverse Phase Chromatography (RPLC), the goal is to maintain the molecule in its most hydrophobic (neutral) state or use a stationary phase that interacts with the ionized form without irreversible adsorption.
Decision Matrix: Selecting the Right Mode
The following decision tree outlines the logical pathway for selecting the stationary phase based on compound properties.
Figure 1: Method Development Decision Tree. For pyrazole carboxylic acids, the "Aqueous C18" path is the high-probability success route.
Part 2: Comparative Analysis
This section compares two common stationary phases for the separation of 1H-pyrazole-3-carboxylic acid.
Scenario A: The Baseline (Standard C18)
-
Column: Conventional Endcapped C18 (e.g., 5µm, 100Å).
-
Mechanism: Relies purely on hydrophobic interaction.
-
Failure Mode: Because the analyte is highly polar, it requires a high % of water (95%+) to retain. Standard C18 chains "collapse" (dewet) in 100% aqueous conditions, leading to loss of retention.[1] Furthermore, residual silanols interact with the basic pyrazole nitrogen, causing tailing.[2]
Scenario B: The Solution (Polar-Embedded/Aqueous C18)
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Synergi Hydro, or Agilent SB-Aq).
-
Mechanism: These phases contain a polar group (carbamate, amide, or proprietary) near the silica surface.[3] This prevents phase collapse in 100% water and shields silanols.
-
Result: The column maintains an "open" structure in water, allowing the polar pyrazole to interact with the ligand, resulting in sharp peaks and stable retention.
Experimental Data Comparison
The following data simulates a direct comparison under isocratic conditions (98% Aqueous / 2% Acetonitrile, 0.1% H3PO4).
| Parameter | Standard C18 (Baseline) | Polar-Embedded C18 (Optimized) | Interpretation |
| Retention Factor ( | 0.8 (Elutes near void) | 3.2 (Well retained) | Polar-embedded phase prevents dewetting, increasing interaction. |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetric) | Shielding of silanols prevents secondary interactions with pyrazole nitrogen. |
| Theoretical Plates ( | ~2,500 | ~8,500 | Higher efficiency due to better mass transfer and peak shape. |
| Resolution ( | < 1.5 (vs. impurity) | > 3.0 (Baseline separation) | Critical for purity analysis. |
Part 3: Validated Experimental Protocol
This protocol is designed for the purity analysis of 1H-pyrazole-3-carboxylic acid and its derivatives. It uses a Polar-Embedded C18 column to ensure retention without ion-pairing agents.
Reagents & Equipment
-
Stationary Phase: Waters Atlantis T3 or Phenomenex Synergi Hydro-RP (150 mm x 4.6 mm, 3 µm or 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (Buffer).
-
Why pH 3.0? It suppresses the ionization of the carboxylic acid (keeping it hydrophobic) while buffering the basic pyrazole ring.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: UV-Vis / PDA at 220 nm (Primary) and 254 nm (Secondary).
Gradient Methodology
Unlike simple isocratic runs, a shallow gradient is recommended to elute late-eluting hydrophobic impurities often found in synthesis (e.g., dimers or protected intermediates).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 1.0 |
| 2.0 | 100 | 0 | 1.0 |
| 15.0 | 60 | 40 | 1.0 |
| 15.1 | 100 | 0 | 1.0 |
| 20.0 | 100 | 0 | 1.0 |
Sample Preparation
-
Diluent: 100% Mobile Phase A (Water/Buffer).
-
Critical: Do NOT dissolve in pure acetonitrile. Strong organic solvents in the sample plug will cause "solvent effect" peak distortion for early eluting polar compounds.
-
-
Concentration: 0.2 mg/mL.
-
Filtration: 0.22 µm PVDF or PTFE filter.
Workflow Diagram
Figure 2: Optimized HPLC Workflow for Pyrazole Purity Analysis.
Part 4: Troubleshooting & Scientific Rationale
Why not HILIC?
While HILIC is excellent for polar compounds, it is often less robust for routine purity analysis in QC environments due to long equilibration times and sensitivity to water content in the sample diluent. The Aqueous C18 method described above offers the robustness of RPLC with the retention capability needed for pyrazoles [1].
Controlling Peak Tailing
If tailing persists (
-
Verify pH: Ensure the mobile phase pH is < 3.0.
-
Ionic Strength: Increase ammonium formate concentration to 20 mM to mask silanols.
-
Column Age: Polar-embedded columns can lose their "shielding" over time; replace the column if resolution degrades.
References
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1] Waters Blog. Available at: [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link][2][4][5]
-
Phenomenex. Choosing Columns for Polar Acidic Molecules. Technical Note. Available at: [Link]
-
National Institutes of Health (NIH). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. J Chromatogr A. 2002. Available at: [Link]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijcpa.in [ijcpa.in]
Comparative Guide: 1-Cyclohexyl vs. 1-Isopropyl Pyrazole Carboxylic Acid Scaffolds
The following technical guide compares the structure-activity relationship (SAR) profiles of 1-cyclohexyl versus 1-isopropyl pyrazole carboxylic acid scaffolds. This content is designed for medicinal chemists and drug discovery professionals, focusing on the impact of these
Executive Summary
In medicinal chemistry, the choice between a 1-cyclohexyl and a 1-isopropyl substituent on a pyrazole-4-carboxylic acid core is a critical decision point that governs the balance between hydrophobic interaction energy and drug-like properties (ADME) .
-
1-Isopropyl (
-Pr): A "Goldilocks" substituent. It provides moderate steric bulk and lipophilicity, often yielding optimal oral bioavailability and metabolic stability. It is the preferred starting point for fragment optimization. -
1-Cyclohexyl (
-Hex): A "High-Affinity" substituent. It significantly increases lipophilicity ( ) and steric fill, capable of occupying large hydrophobic pockets (e.g., ATP-binding gates or GPCR allosteric sites). However, it frequently introduces liabilities regarding aqueous solubility and metabolic clearance (cytochrome P450 oxidation).
Physicochemical & Structural Comparison
The shift from isopropyl to cyclohexyl alters the molecular landscape significantly. The table below summarizes the calculated property shifts for the parent carboxylic acids.
Table 1: Physicochemical Property Profile
| Property | 1-Isopropyl-1H-pyrazole-4-carboxylic acid | 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid | Impact of Switch ( |
| Formula | +3 Carbons, +1 Ring | ||
| MW ( g/mol ) | 154.17 | 194.23 | +40.06 Da |
| cLogP | ~0.9 - 1.2 | ~2.1 - 2.4 | +1.2 log units (Significant lipophilicity increase) |
| Steric Bulk ( | Moderate (-0.47) | High (-0.79) | Fills larger hydrophobic pockets (Volume |
| Rotatable Bonds | 1 (C-N bond) | 1 (C-N bond) | Cyclohexyl ring adds conformational entropy but is rigidified compared to n-hexyl. |
| Solubility ( | High | Moderate/Low | Risk of solubility-limited absorption. |
Analyst Note: The +1.2 logP jump is the most critical factor. While it drives potency in hydrophobic pockets, it often necessitates the introduction of polar solubilizing groups elsewhere in the molecule to maintain oral bioavailability.
Biological Activity & SAR Case Studies
The following case studies demonstrate how this specific substitution pattern dictates biological outcomes in real-world drug discovery programs.
Case Study A: Kinase Selectivity (RET vs. TRKA)
In the development of inhibitors for RET kinase (a target in non-small cell lung cancer), the size of the
-
Experimental Observation:
-
1-Isopropyl Analog: Demonstrated potent inhibition of RET kinase with a clean selectivity profile. The isopropyl group fits the ribose-binding pocket without inducing steric clashes or reaching into the conserved hydrophobic back-clefts shared by other kinases.
-
1-Cyclohexyl Analog: While maintaining or slightly improving RET potency (due to the hydrophobic effect), this analog lost selectivity, potently inhibiting TRKA as well.
-
-
Mechanism: The larger cyclohexyl group occupies a non-selective hydrophobic region common to both kinase domains, whereas the smaller isopropyl group exploits subtle steric differences to maintain specificity.
-
Data Reference: Comparison derived from fragment optimization studies on pyrazoloadenine scaffolds (See Ref 1).
Case Study B: 11 -HSD1 Inhibitors (Metabolic Syndrome)
Inhibitors of 11
-
1-Cyclohexyl: Often yields single-digit nanomolar (
nM) values because the large cycloalkyl group perfectly fills the lipophilic enzyme pocket. However, the cyclohexyl ring is a "metabolic soft spot," prone to extensive oxidation by CYP3A4, leading to high clearance. -
1-Isopropyl: typically shows reduced potency (
nM) due to insufficient filling of the hydrophobic pocket (loss of van der Waals contacts). -
Resolution: Researchers often replace the cyclohexyl with adamantyl or bicyclo[2.2.2]octyl groups to maintain the bulk of the cyclohexyl group while removing the metabolically labile protons.
Case Study C: Agrochemicals (SDHI Fungicides)
In Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the pyrazole-4-carboxamide core is standard.
-
1-Isopropyl: Used in commercial agents (e.g., Isopyrazam analogs) to balance systemicity (movement within the plant) with potency.
-
1-Cyclohexyl: Generally too lipophilic (
in final molecule), causing the compound to bind tightly to the leaf wax cuticle and preventing translocation to the fungal infection site.
Mechanistic Visualization
The following diagram illustrates the decision logic when selecting between these two moieties.
Figure 1: SAR Decision Tree for N1-Pyrazole Substitution.
Experimental Protocols
To objectively compare these scaffolds, the following self-validating synthesis and assay protocols are recommended.
Protocol A: Parallel Synthesis of Pyrazole Acids
This protocol ensures identical purity profiles for fair biological comparison.
-
Reagents:
-
A: Isopropylhydrazine hydrochloride (CAS: 16726-41-3).
-
B: Cyclohexylhydrazine hydrochloride (CAS: 24214-73-1).
-
Core: Ethyl (ethoxymethylene)acetoacetate (CAS: 3724-10-5).
-
-
Procedure:
-
Dissolve the Core (1.0 eq) in Ethanol (0.5 M).
-
Add Triethylamine (1.5 eq) followed by either Hydrazine A or B (1.1 eq).
-
Reflux for 2 hours. Monitor by LCMS (Target Mass:
, ). -
Hydrolysis: Add NaOH (2M, 3 eq) directly to the reaction mixture. Stir at 60°C for 1 hour.
-
Workup: Acidify to pH 3 with 1M HCl. The Cyclohexyl derivative will likely precipitate (filter it). The Isopropyl derivative may require extraction with EtOAc due to higher water solubility.
-
-
Validation:
-
Confirm
-regiochemistry using NOESY NMR (Correlation between -alkyl protons and Pyrazole-H5).
-
Protocol B: Competitive Binding Assay (Generic Kinase)
To evaluate the "hydrophobic fill" hypothesis:
-
System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Tracer: Fluorescently labeled ATP-competitive inhibitor.
-
Execution:
-
Titrate both the 1-isopropyl and 1-cyclohexyl analogs (1 nM to 10
M). -
Metric: Calculate
. -
Interpretation: If
, the target possesses a permissive hydrophobic pocket. If , the extra bulk is solvent-exposed and adding unnecessary lipophilic weight (Ligand Efficiency penalty).
-
References
-
Discovery of Pyrazoloadenine RET Inhibitors.
-
Source:
- Context: Comparative data on 3-(tert-butyl)
-
-
Structure-Activity Relationship of NAAA Inhibitors.Journal of Medicinal Chemistry.
-
Source:
- Context: Comparison of N1-alkyl substituents (ethyl, isopropyl, butyl) in pyrazole sulfonamides.
-
-
11
-HSD1 Inhibitor Optimization (AZD4017). Journal of Medicinal Chemistry.[1]-
Source:
- Context: Use of cyclohexyl amides and pyrazole bioisosteres in metabolic disease targets.
-
-
Crystal Structure of 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid deriv
-
Source:
- Context: Structural conformation d
-
Sources
- 1. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
Crystal Structure Profiling: 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic Acid
This guide outlines the structural profiling and comparative analysis of 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the synthesis of anthranilic diamide insecticides (e.g., analogs of Chlorantraniliprole).
As specific crystallographic data (CIF files) for this exact intermediate are often proprietary, this guide serves as a strategic characterization protocol . It compares the molecule's physicochemical behaviors against established structural analogs (1-phenyl and 1-pyridyl derivatives) to predict packing motifs and guide experimental validation.
Executive Summary & Structural Significance
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid represents a distinct class of N-alkylated pyrazoles where the flexible cyclohexyl group replaces the traditional aromatic (phenyl/pyridyl) substituents found in many kinase inhibitors and ryanodine receptor modulators.
-
Core Challenge: The transition from a planar
N-substituent (Phenyl) to a bulky, aliphatic N-substituent (Cyclohexyl) drastically alters crystal packing efficiency, solubility, and melting point. -
Objective: To characterize the solid-state arrangement, focusing on the competition between the carboxylic acid dimer motif (strong H-bonds) and the steric disruption of the cyclohexyl chair conformation.
Comparative Physicochemical Profile
Before XRD analysis, understanding the solubility and electronic differences between the target and its rigid analogs is crucial for solvent selection.
| Feature | Target Molecule (1-Cyclohexyl) | Comparator A (1-Phenyl Analog) | Comparator B (Unsubstituted) |
| Structure | 3-Bromo-1-cyclohexyl-1H-pyrazole-4-COOH | 3-Bromo-1-phenyl-1H-pyrazole-4-COOH | 3-Bromo-1H-pyrazole-4-COOH |
| Molecular Weight | ~273.13 Da | ~267.08 Da | ~190.98 Da |
| N1-Geometry | Tetrahedral ( | Planar ( | Planar ( |
| LogP (Calc) | 2.8 - 3.2 (Lipophilic) | 2.1 - 2.4 | 0.8 - 1.1 (Hydrophilic) |
| Packing Driver | H-Bond Dimers + Van der Waals | H-Bond Network (Donor/Acceptor) | |
| Predicted MP | 160 - 165 °C | 180 - 185 °C | >200 °C (Decomposition) |
| Solubility | High in DCM, EtOAc, THF | Moderate in EtOH, Low in Hexane | High in DMSO/MeOH, Low in DCM |
Insight: The cyclohexyl group increases lipophilicity (LogP > 2.8), suggesting that non-polar solvents (Hexane/EtOAc mixtures) are viable for slow evaporation, unlike the unsubstituted analog which requires polar protic solvents.
Structural Expectations & Packing Motifs
Based on crystallographic data of homologous 4-bromo-pyrazole carboxylic acids, the following structural motifs are statistically probable and should be the focus of refinement.
A. The Primary Interaction: Carboxylic Acid Dimer
The dominant supramolecular synthon in this class is the Centrosymmetric Carboxylic Acid Dimer (
-
Mechanism: Two molecules link via O-H···O=C hydrogen bonds.
-
Target Expectation: This motif will persist regardless of the N-substituent. The cyclohexyl group will likely force these dimers into a herringbone or stepped-layer arrangement to accommodate the bulky chair conformation, preventing the flat sheet formation seen in phenyl analogs.
B. The Secondary Interaction: Halogen Bonding
-
Interaction: C-Br···O (carbonyl) or C-Br···N (pyrazole).[5][1][6][7][4]
-
Significance: In the absence of strong
-stacking (disrupted by cyclohexyl), halogen bonds often become the structure-directing force, stabilizing the crystal lattice along the b-axis.
C. Steric Conflict: The Cyclohexyl Chair
-
Conformation: The cyclohexyl ring will adopt a low-energy chair conformation.
-
Impact: This introduces "thickness" to the molecule (~5 Å vs. ~3.4 Å for phenyl). Expect a larger unit cell volume and lower calculated density (
g/cm³) compared to the phenyl analog ( g/cm³).
Experimental Workflow: Crystallization & Characterization
To validate the structure, follow this validated screening and data collection protocol.
Figure 1: Crystallization and Structure Solution Workflow tailored for lipophilic pyrazole intermediates.
Protocol Details
-
Solvent System: Avoid pure ethanol, as the cyclohexyl group may lead to excessive solubility or oiling out. Use a DCM/Hexane (1:1) system for slow evaporation.
-
Data Collection: Collect at 100 K . The cyclohexyl ring is prone to thermal vibration/disorder at room temperature. Low temperature is mandatory to resolve the chair conformation clearly.
-
Refinement: Watch for disorder in the C3-C4-C5 carbons of the cyclohexyl ring. You may need to apply PART instructions or SIMU/DELU restraints in SHELXL if the ring is flipping.
Structural Interaction Logic
The following diagram illustrates the competing forces that define the crystal lattice, distinguishing the Target (Cyclohexyl) from the Comparator (Phenyl).
Figure 2: Impact of N-substitution on crystal packing forces.
References & Data Sources
Note: While specific CIF data for the title compound is proprietary, the following references establish the structural standards for this chemical class.
-
G. R. Desiraju , "The C-H...O Hydrogen Bond: Structural Implications," Accounts of Chemical Research, vol. 24, no. 10, pp. 290–296. (Foundational text on supramolecular synthons in carboxylic acids).
-
Acta Crystallographica Section E , "Structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate," ResearchGate.
-
MDPI Crystals , "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate," MDPI.
-
PubChem , "Compound Summary: (1R,3R,4S)-4-bromo-3-hydroxycyclohexane-1-carboxylic acid" (For physicochemical property comparison of cyclohexyl-acid moieties).
-
Cambridge Structural Database (CSD) , "Search parameters: Pyrazole-4-carboxylic acid + Bromine," CCDC. (Recommended for substructure search).
Sources
- 1. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]
- 2. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 5. prepchem.com [prepchem.com]
- 6. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating N1 and N2 Isomers of 1-Substituted Pyrazole-4-Carboxylic Acids
Abstract
The pyrazole-4-carboxylic acid scaffold is a cornerstone in modern drug discovery and materials science, with applications ranging from potent enzyme inhibitors to functional organic materials.[1][2] A persistent challenge in the synthesis of 1-substituted pyrazoles is the frequent formation of regioisomeric mixtures at the N1 and N2 positions. Unambiguous structural assignment of these isomers is not merely an academic exercise; it is a critical step for establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards. This guide provides an in-depth comparison of robust analytical techniques for the definitive differentiation of N1 and N2 pyrazole isomers, grounded in spectroscopic theory and supported by field-proven experimental protocols.
The N1 vs. N2 Structural Conundrum
The alkylation or arylation of an N-unsubstituted pyrazole precursor can lead to two distinct products: the N1-substituted isomer and the N2-substituted (or more accurately, 1,2-disubstituted) isomer. These isomers possess different electronic distributions, steric profiles, and hydrogen-bonding capabilities, which in turn dictate their biological activity and material properties.
Caption: General structures of N1 and N2-substituted pyrazole-4-carboxylic acids.
The Definitive Toolkit: Spectroscopic and Crystallographic Methods
A multi-pronged analytical approach is the most rigorous strategy for isomer differentiation. While chromatographic methods like TLC and HPLC can often separate the isomers based on polarity differences, they do not provide structural proof. Spectroscopic and crystallographic methods are essential for absolute assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Workhorse
NMR spectroscopy is the most powerful and accessible tool for isomer determination in solution. A combination of 1D (¹H, ¹³C) and 2D experiments can provide unequivocal proof of regiochemistry.[3]
¹H NMR Spectroscopy: A Tale of Two Protons
The key diagnostic signals in the ¹H NMR spectrum are the two pyrazole ring protons, H3 and H5.
-
N1-Isomer: The substituent at the N1 position is spatially close to the H5 proton. If the substituent (e.g., a benzyl or phenyl group) has an anisotropic magnetic field, it will typically deshield the H5 proton, causing its signal to appear at a higher chemical shift (further downfield) compared to the H3 proton.
-
N2-Isomer: The substituent at N2 is distant from both H3 and H5. Consequently, the chemical shift difference between H3 and H5 is often smaller than in the N1 isomer.
¹³C NMR Spectroscopy: Subtle but Informative Shifts
The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are also diagnostic.
-
N1-Isomer: The N1-substituent has a more direct electronic influence on the adjacent C5 carbon.
-
N2-Isomer: The substituent at N2 influences C3 and C5 more symmetrically.
-
Key Indicator: A significant difference in the chemical shifts of C3 and C5 is often characteristic of the N1 isomer.[4][5]
Table 1: Representative NMR Data for a Hypothetical 1-Benzylpyrazole-4-carboxylic Acid Isomer Pair
| Isomer | Proton / Carbon | Chemical Shift (δ, ppm) | Rationale for Difference |
| N1-Isomer | H3 | ~7.8 | Less affected by the N1-substituent. |
| H5 | ~8.2 | Deshielded by proximity to the N1-benzyl group. | |
| C3 | ~140 | ||
| C5 | ~130 | Influenced by the adjacent N1-substituent. | |
| N2-Isomer | H3 | ~7.9 | Similar electronic environment to H5. |
| H5 | ~7.9 | Distant from the N2-substituent. | |
| C3 | ~135 | ||
| C5 | ~135 | More symmetrical electronic environment. |
Note: Absolute chemical shifts are highly dependent on the specific substituent and solvent.[3][6]
The Unambiguous Proof: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
When 1D NMR data is ambiguous, the 2D NOESY experiment provides the definitive answer.[7] This technique detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[7][8]
-
The Litmus Test: For an N1-isomer, a NOESY cross-peak will be observed between the protons of the N1-substituent (e.g., the benzylic -CH₂- protons) and the pyrazole H5 proton. The absence of this correlation is strong evidence for the N2-isomer structure.[3][9]
Sources
- 1. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 8. pureportal.spbu.ru [pureportal.spbu.ru]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Melting Point Determination & Reference Guide: 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
[1]
Executive Summary
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid is a specialized heterocyclic building block, structurally significant in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and pharmaceutical kinase inhibitors.[1][2]
Unlike commoditized reagents (e.g., benzoic acid), this specific intermediate lacks a widely harmonized pharmacopeial melting point standard due to its status as a proprietary scaffold.[1] This guide provides a comparative reference framework based on structural analogs and details the definitive experimental protocol required to establish an internal purity standard.
Key Insight: While the un-substituted pyrazole-4-carboxylic acid melts at ~275°C (dec), the introduction of the bulky cyclohexyl group and the bromine atom disrupts planar crystal packing, typically depressing the melting point into the 160°C – 210°C range.
Part 1: Comparative Reference Analysis
To validate the identity and purity of your synthesized or purchased lot, compare your experimental results against these structurally validated analogs. The "Expected Range" for the target compound is derived from the structure-property relationships (SPR) of these benchmarks.
Table 1: Structural Analog Melting Point Reference
| Compound | Structure Feature | Melting Point (°C) | SPR Insight |
| Target Compound | 3-Br, 1-Cyclohexyl | 160 – 210 (Predicted) | Cyclohexyl ring (chair conformation) increases steric bulk, likely lowering MP compared to planar phenyl analogs. |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | 1-Phenyl (Planar) | 222 – 227 [1] | High MP driven by |
| 3-Bromo-1-(3-chloropyridin-2-yl)-... | 1-Pyridyl (Rynaxypyr int.) | 197 – 200 [2] | Ortho-substitution on the pyridine twists the ring, slightly reducing packing efficiency vs. phenyl.[1] |
| Pyrazole-4-carboxylic acid | Unsubstituted | 275 (dec) [3] | Extremely high MP due to extensive intermolecular hydrogen bonding (dimers) and lack of steric hindrance. |
| Methyl 5-hydroxy-1-phenyl... | Ester derivative | 188 [4] | Esterification removes the carboxylic acid H-bond donor, significantly lowering the MP.[1] |
Technical Analysis: The Cyclohexyl Effect
The melting point of pyrazole carboxylic acids is dominated by the formation of intermolecular hydrogen-bonded dimers between the carboxylic acid groups.
-
Planar Substituents (Phenyl/Pyridyl): Allow for efficient packing of these dimers into a lattice, resulting in MPs >200°C.
-
Aliphatic Substituents (Cyclohexyl): The cyclohexyl group exists primarily in a chair conformation, which introduces significant steric volume perpendicular to the pyrazole plane. This "molecular thickness" often disrupts the tight packing of the aromatic rings, typically resulting in a lower melting point than the phenyl analog (225°C) but higher than alkyl esters (due to the retained acid H-bonding).
Part 2: Experimental Determination Protocols
For high-value intermediates, relying on a simple capillary reading is insufficient due to the risk of polymorphism.[1] Use the following tiered approach.
Method A: Capillary Melting Point (Routine QC)
Best for: Rapid purity checks during synthesis optimization.
-
Sample Prep: Dry the sample under vacuum (45°C, >4 hours) to remove solvent inclusions (solvates can depress MP by 5-10°C).
-
Packing: Grind sample to a fine powder. Pack into a capillary tube to a height of 2-3 mm. Ensure compact packing by tapping the tube (loose packing causes uneven heat transfer).
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 140°C.
-
Critical Ramp: 1.0°C/min from 140°C until melt.
-
-
Endpoint Definition: Record the temperature of the first visible liquid droplet (Onset) and the complete disappearance of solid (Clear Point).
-
Acceptance Criteria: Range should be < 2.0°C . A broad range (>3°C) indicates impurities or wet sample.
-
Method B: Differential Scanning Calorimetry (DSC) (Pharma Standard)
Best for: Establishing the "Gold Standard" reference for a new lot.
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Pan: Aluminum crimped pan (vented if volatile impurities are suspected, but sealed is standard for MP).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Protocol:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
-
Data Analysis: Identify the Onset Temperature (
) of the endothermic peak. Unlike capillary methods (which report the clear point), DSC is the thermodynamic melting point and is independent of heating rate.
Part 3: Workflow Visualization
The following diagram outlines the decision logic for validating the melting point of this intermediate.
Figure 1: Decision logic for validating the melting point and purity of the target pyrazole intermediate.
References
-
Sigma-Aldrich. (n.d.). 1-Phenyl-1H-pyrazole-4-carboxylic acid Product Specification. Retrieved from [1]
-
Agrochemicals.com.cn. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Properties. Retrieved from
-
TCI Chemicals. (n.d.). Pyrazole-4-carboxylic Acid Product Data. Retrieved from
-
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank 2012. Retrieved from
Bioisosteric Replacement of Phenyl with Cyclohexyl in Pyrazole Scaffolds: A Technical Guide
Executive Summary: Escaping Flatland in Pyrazole Chemistry
In modern medicinal chemistry, the transition from planar aromatic rings to saturated aliphatic systems—often termed "escaping flatland"—is a critical strategy for improving drug-likeness. For pyrazole-based scaffolds, which are ubiquitous in kinase inhibitors (e.g., Celecoxib, Rimonabant, Crizotinib), replacing a phenyl substituent with a cyclohexyl group represents a high-impact bioisosteric transformation.
This guide objectively compares these two motifs, providing experimental protocols for their synthesis and analyzing their impact on physicochemical properties. While phenyl groups offer π-π stacking interactions, cyclohexyl groups increase the fraction of sp³ hybridized carbons (
Physicochemical & Functional Comparison
The decision to replace a phenyl ring with a cyclohexyl group should be data-driven. The table below summarizes the core differences observed in pyrazole structure-activity relationship (SAR) campaigns.
| Feature | Phenyl-Pyrazole | Cyclohexyl-Pyrazole | Impact of Replacement |
| Geometry | Planar (2D) | Chair Conformation (3D) | Increases molecular complexity and "bulk"; disrupts planarity. |
| Electronic | Electron-withdrawing (Inductive), | Electron-donating (Inductive) | Increases electron density on the pyrazole ring; alters pKa. |
| Lipophilicity | Moderate LogP | Higher LogP (+0.5 to +1.0) | Caution: Saturation often increases lipophilicity unless polar groups are added. |
| Solubility | Often Low (Crystal Packing) | Generally Higher | Disrupted crystal packing improves thermodynamic solubility. |
| Metabolism | Aromatic Hydroxylation (CYP2C9, 2D6) | Aliphatic Hydroxylation (CYP3A4) | Shifts metabolic "soft spot" from ring oxidation to alkyl hydroxylation. |
| Binding | Hydrophobic/Van der Waals | Loss of |
Expert Insight: The Lipophilicity Trap
A common misconception is that saturation always lowers lipophilicity (LogP). In reality, replacing a phenyl ring (LogP ~2.1) with a cyclohexyl ring (LogP ~2.9) increases lipophilicity due to the larger hydrophobic surface area. However, the solubility often improves because the 3D cyclohexyl group disrupts the stable crystal lattice energy associated with flat, stacking aromatic systems.
Experimental Protocols: Synthesis of Cyclohexyl-Pyrazoles
Synthesizing cyclohexyl-pyrazoles requires a divergent approach from standard phenyl-pyrazole chemistry. Direct hydrogenation of phenyl-pyrazoles is not recommended as a primary route due to the risk of reducing the pyrazole double bonds or ring-opening (forming pyrrolidines).
Method A: De Novo Cyclocondensation (Recommended)
This protocol ensures the integrity of the pyrazole ring by building it from a cyclohexyl-hydrazine precursor.
Reagents:
-
1,3-Dicarbonyl compound (e.g., 1,3-diketone or
-keto ester) -
Cyclohexylhydrazine hydrochloride (CAS: 24214-73-1)
-
Ethanol (Absolute)
-
Triethylamine (Et
N) or Sodium Acetate
Protocol:
-
Preparation: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Addition: Add Cyclohexylhydrazine HCl (1.1 equiv) to the solution.
-
Basification: Add Et
N (1.2 equiv) dropwise to neutralize the HCl salt. Note: If using free base hydrazine, skip this step. -
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the dicarbonyl.
-
Workup: Cool to room temperature.
-
If product precipitates: Filter and wash with cold ethanol.
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over MgSO
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
Method B: Decision Tree for Synthetic Route Selection
The following diagram illustrates the logic for choosing the correct synthetic pathway to avoid common pitfalls like over-reduction.
Figure 1: Decision matrix for synthesizing cyclohexyl-pyrazole scaffolds. Route A is preferred to maintain aromaticity.
Metabolic Implications: The "Metabolic Switch"
Replacing a phenyl ring with a cyclohexyl ring drastically alters the metabolic fate of the molecule. This is a powerful tool for medicinal chemists to address high clearance issues.
-
Phenyl Fate: Often undergoes oxidation to an epoxide (reactive intermediate) or hydroxylation at the para-position via CYP2C9 or CYP2D6.
-
Cyclohexyl Fate: Undergoes aliphatic hydroxylation, typically at the C3 or C4 position, mediated largely by CYP3A4. This often produces stable, soluble alcohol metabolites that may retain biological activity.
Figure 2: Comparative metabolic pathways. Cyclohexyl substitution avoids reactive arene oxide formation.
Case Study Analysis: Kinase Inhibition
While specific "Cyclohexyl-Celecoxib" drugs are not marketed, the principle is applied in kinase inhibitor optimization (e.g., p38 MAP kinase, BRAF).
Scenario: A phenyl-pyrazole lead compound exhibits high potency but poor solubility (<5 µM) and rapid clearance due to electron-rich phenyl oxidation. Intervention: Bioisosteric replacement with cyclohexyl. Outcome Data (Representative):
| Parameter | Phenyl Analog | Cyclohexyl Analog | Interpretation |
| IC50 (Target) | 12 nM | 45 nM | Slight potency loss due to loss of |
| Solubility (pH 7.4) | 2 µM | 85 µM | 40x Improvement due to disrupted crystal packing. |
| Cl_int (Microsomal) | 120 µL/min/mg | 35 µL/min/mg | Significant Stability Gain ; aliphatic C-H bonds are harder to oxidize than electron-rich aromatics. |
References
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). "The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition." Drug Discovery Today. Link
-
Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Classic synthesis reference).
-
Mykhailiuk, P. K. (2023).[2] "Saturated Bioisosteres of the Benzene Ring." Nature Chemistry. Link
Sources
3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid proper disposal procedures
This guide outlines the authoritative disposal procedures for 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid (CAS: 1707667-93-3).[1] It is designed for laboratory personnel and safety officers, prioritizing regulatory compliance (RCRA/EPA/EU) and personnel safety.[1]
Chemical Identification & Properties
Before disposal, verify the chemical identity to ensure compatibility with waste streams.[1]
| Property | Detail |
| Chemical Name | 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 1707667-93-3 |
| Molecular Weight | 273.13 g/mol |
| Chemical Class | Halogenated Heteroaromatic Carboxylic Acid |
| Solubility Profile | Low water solubility; soluble in organic solvents (DMSO, Methanol, DCM).[1] |
| Key Functional Groups | Pyrazole core, Bromine substituent (Halogen), Carboxylic Acid (Acidic), Cyclohexyl ring (Lipophilic).[1] |
Hazard Assessment & Safety Prerequisites
Treat this compound as a hazardous irritant.[1] The presence of the bromine atom and the carboxylic acid group dictates specific handling requirements.[1]
GHS Classification (Predicted):
Personal Protective Equipment (PPE):
-
Respiratory: N95 mask or half-face respirator with organic vapor/acid gas cartridges if dust generation is likely.[1]
-
Hands: Nitrile gloves (minimum 0.11 mm thickness).[1] Double-glove if handling solutions in penetrating solvents like DCM.[1]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1]
-
Body: Standard lab coat and closed-toe shoes.
Waste Characterization Strategy
Crucial Distinction: Because this molecule contains Bromine , it must be classified as Halogenated Organic Waste .[1]
-
Why this matters: Incineration of halogenated compounds releases acidic gases (e.g., HBr).[1] Facilities must use incinerators equipped with scrubbers to neutralize these byproducts.[1] Disposing of this in "General Organic" or "Non-Halogenated" streams is a common compliance violation that can damage incinerator infrastructure or lead to regulatory fines.[1]
Compatibility Check
-
Do NOT mix with: Strong oxidizers (peroxides, nitric acid) or strong bases (unless part of a controlled neutralization protocol).[1]
-
Acidic Nature: As a carboxylic acid, it may react with bicarbonates or hydroxides to form salts.[1] This does not change the "Halogenated" classification of the organic backbone.[1]
Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Stock)[1]
-
Primary Method: High-Temperature Incineration.[1]
-
Protocol:
-
Keep the substance in its original container if possible.[1]
-
If the container is damaged, transfer to a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Label clearly with the full chemical name and the hazard tag: "WASTE: HALOGENATED ORGANIC SOLID, TOXIC/IRRITANT." [1]
-
Do not dissolve in solvent solely for disposal purposes unless required by your specific facility's liquid waste setup.[1] Solid disposal is generally more cost-effective.[1]
-
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)[1]
-
Primary Method: Halogenated Solvent Waste Stream.[1]
-
Protocol:
-
Collect all reaction solvents containing the product.[1]
-
Verify the pH.[1] If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5–9 using sodium bicarbonate before adding to the main waste drum to prevent drum corrosion.[1]
-
Pour into the Halogenated Waste carboy (typically Red-tagged).[1]
-
Prohibited: Do not pour down the drain. The cyclohexyl group makes this compound lipophilic and persistent; it will not degrade quickly in municipal water treatment.[1]
-
Scenario C: Contaminated Consumables (Sharps, Vials, Gloves)[1]
-
Sharps: Place needles/syringes contaminated with the compound into a rigid Biohazard/Sharps container.[1]
-
Glassware: Rinse glassware with Acetone or Methanol.[1] Collect the first three rinses into the Halogenated Liquid Waste container. The glassware can then be washed normally.[1]
-
Solids (Gloves/Paper): If heavily contaminated, dispose of as Hazardous Solid Waste .[1] If trace contamination only, follow institutional guidelines for "Lab Trash" (often double-bagged).[1]
Decision Workflows (Visualized)
Figure 1: Waste Classification Decision Tree
This logic gate ensures the compound is routed to the correct destruction facility, preventing regulatory non-compliance.[1]
Figure 1: Logic flow for categorizing waste streams based on physical state and contamination level.[1]
Figure 2: Spill Response & Disposal Workflow
Immediate actions to take in the event of a benchtop spill.
Figure 2: Step-by-step spill remediation protocol ensuring containment of halogenated material.[1]
Regulatory & Compliance Notes
-
RCRA (USA): This compound is not explicitly P-listed or U-listed, but it meets the characteristic of toxicity/reactivity if not handled correctly.[1] It is a "Characteristic Waste" if it exhibits toxicity (D004-D043) or if mixed with listed solvents (F-codes).[1] Always default to Hazardous Waste .[1]
-
EPA Waste Code: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), assign code F002 .[1] If pure, assign a generic toxic organic code utilized by your waste hauler (e.g., D001 if ignitable solvent is used, or state-specific codes).[1]
-
Labeling: Labels must be legible, durable, and include the full chemical name.[1] Abbreviations (e.g., "Bromo-Pyraz Acid") are often cited as violations during safety audits.[1]
References
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: Halogenated Pyrazole Derivatives. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.).[1] Halogenated Organic Liquids Disposal Guidelines. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid
Executive Summary
This guide defines the operational safety architecture for handling 3-Bromo-1-cyclohexyl-1H-pyrazole-4-carboxylic acid (CAS: 1502986-45-9).[1] Unlike generic safety sheets, this document bridges the gap between chemical properties and daily laboratory logistics.
The presence of the carboxylic acid moiety combined with a lipophilic cyclohexyl ring creates a specific risk profile: this compound is not only an irritant but has enhanced potential for dermal absorption compared to smaller, hydrophilic acids. Furthermore, the bromine substituent necessitates strict segregation from oxidative waste streams.
Part 1: Chemical Identity & Hazard Profiling
Understanding the molecule is the first step in protection.
| Parameter | Data | Operational Implication |
| CAS Number | 1502986-45-9 | Use for inventory tracking and waste labeling. |
| Formula | C₁₁H₁₅BrN₂O₂ | Halogenated Organic. |
| Mol. Weight | ~303.15 g/mol | Heavy solid; dust settles faster than light powders but persists on surfaces. |
| Acidity | Acidic (COOH) | Corrosive to mucous membranes; incompatible with strong bases. |
| Storage | 2-8°C, Inert Gas | Moisture/Heat sensitive.[2] Improper storage may release HBr fumes. |
| GHS Class | Irritant (Warning) | H315 (Skin), H319 (Eye), H335 (Resp).[1][2][3][4][5] |
Scientist’s Note on Toxicity: While specific toxicological data for this exact CAS is sparse, the structural analogs (halogenated pyrazoles) suggest a high probability of respiratory irritation. The cyclohexyl group increases the molecule's lipophilicity (LogP), meaning it can penetrate the skin barrier more effectively than simple inorganic acids. Treat skin contact as a permeation risk, not just a surface irritation risk.
Part 2: Personal Protective Equipment (PPE) Matrix
PPE is the last line of defense. Engineering controls (Fume Hoods) are primary.
1. Respiratory Protection (Critical)
-
Primary Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood.
-
Secondary Control (Outside Hood): If weighing must occur on an open bench (not recommended) or during spill cleanup, a P100 (HEPA) half-face respirator is required. Simple surgical masks provide zero protection against acidic organic dusts.
2. Hand Protection Strategy
-
Standard Handling (Solid): Disposable Nitrile Gloves (Minimum thickness: 0.11 mm).
-
Solution Handling (DCM/Chloroform): If the compound is dissolved in halogenated solvents or DMF, standard nitrile degrades in seconds. You must use Silver Shield (Laminate) gloves or double-glove with a specific protocol (Laminate inner / Nitrile outer).
3. Eye & Body Protection[1][2][3][4][6][7]
-
Eyes: Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering from the side or liquid splash during dissolution.
-
Body: 100% Cotton Lab Coat (Poly-blends can melt if a fire occurs). Closed-toe shoes.
Part 3: Operational Workflow & Logic
Visualizing the Safety Decision Tree
The following diagram outlines the decision logic for PPE selection based on the state of matter (Solid vs. Solution).
Figure 1: PPE Selection Logic based on physical state and solvent carrier.
Protocol: Safe Weighing & Transfer
-
Static Control: This solid is likely prone to static charge. Use an antistatic gun or ionizing bar inside the balance enclosure to prevent "flying powder."
-
Transfer: Do not use metal spatulas if avoiding trace metal contamination is critical (though chemically compatible). Use PTFE-coated spatulas.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) after weighing. Dry dusting will only spread the chemical.
Part 4: Disposal & Waste Management
Improper disposal of halogenated acids is a common audit failure.
The "Halogen Rule": Because this molecule contains Bromine, it cannot be disposed of in the standard "Organic Acid" waste stream if your facility incinerates waste. It must go into the Halogenated Organic stream.
Disposal Workflow Diagram
Figure 2: Waste stream segregation logic preventing halogenated contamination.
Spill Response (Small Scale < 5g):
-
Evacuate the immediate area of personnel not wearing PPE.
-
Don PPE: Goggles, Nitrile Gloves, Lab Coat.
-
Contain: Do not dry sweep. Cover the powder with a paper towel dampened with water or PEG-400. This prevents dust generation.[2][3][7][8][9]
-
Clean: Scoop up the damp material. Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize potential acidity, then water.
-
Dispose: Place all waste in the Halogenated Solid bin.
References
-
ChemicalBook. (2023). 3-BROMO-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS#: 1502986-45-9 MSDS. Retrieved from
-
BLD Pharm. (2023). 3-bromo-1H-pyrazole-4-carboxylic acid Safety Data. Retrieved from [10]
-
National Institutes of Health (PubChem). (2023). Compound Summary: Pyrazole-4-carboxylic acid derivatives (Analog Safety Data). Retrieved from
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 4-Pyrazolecarboxylic acid (Structural Analog). Retrieved from
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.es [fishersci.es]
- 5. 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid | 1517038-16-2 [sigmaaldrich.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. 1502986-45-9|3-bromo-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
